Product packaging for Zirconium di(acetate) oxide(Cat. No.:CAS No. 5153-24-2)

Zirconium di(acetate) oxide

Cat. No.: B1596191
CAS No.: 5153-24-2
M. Wt: 227.33 g/mol
InChI Key: ZMLDZZAIXBVKJU-UHFFFAOYSA-N
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Description

Zirconium di(acetate) oxide ( 5153-24-2), with the molecular formula C4H4O6Zr and a molecular weight of 239.29 g/mol, is a zirconium-based compound valued in materials research . This reagent serves as a stable precursor in sol-gel synthesis, a key advantage for creating advanced inorganic and hybrid organic-inorganic materials . It is particularly significant in the development of hydrophobic coatings. Researchers utilize it to fabricate zirconia-silicon hybrid coatings on substrates like glass, where it contributes to high surface hardness and transmittance due to the formation of a robust network of Zr-O bonds . The compound's mechanism of action involves hydrolysis and condensation reactions, forming polymeric micelles and ultimately a durable matrix through Zr-O-Si and Zr-O-Zr linkages . Its applications extend to serving as a bonding agent and stabilizer in the production of ceramic fibers and refractories . This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O5Z B1596191 Zirconium di(acetate) oxide CAS No. 5153-24-2

Properties

IUPAC Name

acetic acid;oxozirconium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2C2H4O2.O.Zr/c2*1-2(3)4;;/h2*1H3,(H,3,4);;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLDZZAIXBVKJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.O=[Zr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O5Zr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60894023
Record name Bis(acetato)oxozirconium
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Molecular Weight

227.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Zirconium, bis(acetato-.kappa.O)oxo-
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CAS No.

5153-24-2
Record name Zirconyl acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zirconium, bis(acetato-.kappa.O)oxo-
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Record name Bis(acetato)oxozirconium
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Record name Zirconium di(acetate) oxide
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Synthetic Methodologies and Precursor Design for Zirconium Di Acetate Oxide

Classical Synthesis Routes

Traditional methods for synthesizing zirconium acetate (B1210297) compounds are well-established, primarily involving the reaction of common zirconium salts with acetic acid and subsequent precipitation.

Reaction of Zirconium Salts with Acetic Acid

The most common classical route involves the reaction of a zirconium salt with acetic acid. Zirconyl chloride (ZrOCl₂) is a frequently used starting material. wikipedia.org When it reacts with acetic acid, it forms a hexazirconium cluster. wikipedia.org Investigations using EXAFS spectroscopy have shown that adding acetic acid to an aqueous solution of Zr(IV) results in a structural change from the initial tetranuclear hydrolysis species, [Zr₄(OH)₈(OH₂)₁₆]⁸⁺, to the more stable hexanuclear acetate species, Zr₆(O)₄(OH)₄(CH₃COO)₁₂. hzdr.de

Another traditional, though more energy-intensive, method is the prolonged boiling of zirconium tetrachloride (ZrCl₄) in carboxylic acid or a solution thereof. researchgate.net Variations of this approach include reacting zirconium carbonate with acetic acid. In one patented method, active zirconium carbonate is gradually added to acetic acid in a reactor, heated to between 20°C and 80°C, and stirred until the solution becomes clear. This process yields a high-concentration zirconium acetate solution. patsnap.com

The reaction can be summarized as a stepwise process where acetate ligands replace water molecules and hydroxide (B78521) groups coordinated to the zirconium center. The extraordinary stability of the initial tetranuclear zirconium complex in water means that its core structure is destroyed to form an intermediate species before the final hexanuclear acetate complex is created. hzdr.de

Precursor SaltReagentConditionsResulting SpeciesReference
Zirconyl Chloride (ZrOCl₂)Acetic AcidAqueous solutionZr₆O₄(OH)₄(CH₃CO₂)₁₂ wikipedia.orghzdr.de
Zirconium Tetrachloride (ZrCl₄)Carboxylic AcidProlonged boilingZr(OOCR)₄ researchgate.net
Zirconium CarbonateAcetic AcidHeating (20-80°C)High-concentration Zirconium Acetate Solution patsnap.com

Precipitation Techniques and Optimization

Precipitation is a crucial step in isolating zirconium acetate or in using it to produce other materials like zirconia. In many synthesis routes for zirconia nanoparticles, zirconium hydroxide is first obtained via hydrolysis of precursors like zirconium oxychloride, which is then treated or calcined. acs.org

One method for producing zirconium carboxylates involves combining a zirconium salt and a carboxylate within a basic aqueous solution (pH less than 13). google.com For example, an aqueous solution of zirconium acid sulfate (B86663) can be combined with a solution containing the carboxylate (e.g., 2-ethylhexanoic acid) and an excess of a basic salt like sodium carbonate. google.com This one-step process precipitates the zirconium carboxylate product. The key to this method is maintaining an excess of base after the components are mixed and controlling the carboxylate-to-zirconium equivalent ratio to a range of about 1.0:1.0 to 1.4:1.0. google.com

Optimization of precipitation is critical for controlling the properties of the final product. For instance, in the synthesis of nanocrystalline zirconia, the drying method following precipitation significantly impacts crystallite size. Thermal drying of the zirconium hydroxide gel in an oven at 110°C results in smaller crystallites (11-13 nm) compared to vacuum drying, which produces larger crystallites (20-21 nm). acs.org Coprecipitation is another popular method where salts of both zirconia and a stabilizing agent are precipitated together, followed by calcination to form the oxide. google.com However, this can create agglomerates that require further grinding. google.com

Advanced Synthetic Approaches

To achieve greater control over the purity, structure, and properties of zirconium-based materials, advanced synthetic methods have been developed. These include electrochemical synthesis, sol-gel processing, and hydrothermal techniques.

Electrochemical Synthesis of Zirconium Carboxylates

Electrochemical synthesis offers a direct, milder, and more ecologically sound alternative to traditional energy-intensive methods. researchgate.netresearchgate.net This technique involves the electrochemical oxidation of a sacrificial metal anode in a solution containing the desired carboxylic acid. researchgate.net

In the case of zirconium carboxylates, the synthesis is performed directly from a metallic zirconium anode and the corresponding carboxylic acid (e.g., acetic, octanoic, or lauric acid). researchgate.net The process is typically carried out in an organic solvent like acetonitrile (B52724). researchgate.net A comprehensive study of electrochemically synthesized zirconium carboxylates confirmed that the products contain bidentate carboxylate moieties. researchgate.net This method avoids the need for prolonged boiling and high temperatures associated with classical routes. researchgate.netresearchgate.net While the direct electrochemical method has been known for some time for 3D-metals like copper and cobalt, its application to zirconium represents a significant advancement. researchgate.net

Sol-Gel Processing utilizing Zirconium Acetate Precursors

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. nih.gov It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. nih.govresearchgate.net Zirconium acetate is a widely used water-soluble and non-toxic precursor for sol-gel synthesis. sigmaaldrich.com

In this process, a zirconium precursor, such as zirconium acetate or a zirconium alkoxide like zirconium n-propoxide, is hydrolyzed and condensed to form a zirconia network. acs.orggoogle.com For example, zirconium acetate solution can be used to synthesize mesoporous zirconia (ZrO₂), which has applications as a catalyst support or membrane material due to its high surface area and thermal stability. sigmaaldrich.com The process allows for the synthesis of zirconia nanostructures with controlled particle size, shape, and crystallinity. researchgate.net

The properties of the final material can be tuned by controlling reaction parameters. For instance, using acetic acid as a chelating agent in a sol-gel synthesis can produce monoclinic zirconia nanoparticles suitable for thermal applications. rsc.org The sol-gel method is considered a green synthesis route as it often uses water or alcohol as solvents and proceeds under mild conditions, such as at room temperature. nih.gov

PrecursorMethodKey FeaturesResulting MaterialReference
Zirconium Acetate SolutionSol-GelWater-soluble, non-toxic precursorMesoporous Zirconia (ZrO₂) sigmaaldrich.com
Zirconium PropoxideSol-GelHydrolysis and condensationNanocrystalline Tetragonal Zirconia acs.org
Zirconium IsopropoxideSol-GelAcetic acid as chelating agentMonoclinic Zirconia Nanoparticles rsc.org
Zirconium Oxychloride & Titanium(IV) n-propoxideSol-Gel with Phase SeparationPoly(ethylene oxide) induces phase separationMacro-mesoporous Zirconium Titanate cambridge.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a rapid, energy-efficient, and effective method for producing zirconium oxide nanoparticles. semanticscholar.orgrsc.org This technique utilizes microwave irradiation to heat the precursor solution, leading to significantly reduced reaction times compared to conventional heating methods. rsc.orgnih.gov The process typically involves dissolving a zirconium precursor, such as zirconium (IV) acetate hydroxide, in a suitable solvent, sometimes with a capping agent like polyvinylpyrrolidone, and then exposing the solution to microwave radiation. researchgate.net

The primary advantage of microwave heating is its volumetric and rapid heating mechanism, which promotes uniform nucleation and growth of nanoparticles, resulting in higher yields and enhanced production. semanticscholar.orgmdpi.com Research has demonstrated that reaction times can be dramatically shortened; for instance, syntheses that take days in a conventional autoclave can be completed in just a few hours using a microwave. This rapid processing is attributed to the direct interaction of microwaves with the solvent and precursor molecules. researchgate.netresearchgate.net

The characteristics of the resulting zirconium oxide can be tuned by controlling the microwave parameters, such as power and irradiation time. For example, studies on the synthesis of Fe3O4-doped zirconia nanoparticles showed that varying the microwave power (from 100 to 900 W) influences the structural and magnetic properties of the final product. researchgate.net Furthermore, the calcination temperature applied after microwave synthesis plays a crucial role in determining the crystalline phase and particle size. nih.govresearchgate.net It has been reported that calcination at around 400°C is necessary to remove hydroxyl ions and induce crystallization of zirconia. nih.gov This combination of microwave-assisted synthesis followed by controlled thermal treatment allows for the production of zirconia nanoparticles with desired phases, such as a mix of monoclinic and tetragonal structures. nih.gov

Table 1: Comparison of Synthesis Times for Zirconia Nanoparticles

Synthesis Method Precursor Reaction Time Reference
Conventional Solvothermal Zirconium Propoxide 2 days researchgate.net
Microwave-Assisted Solvothermal Zirconium Propoxide 4 hours researchgate.net
Microwave-Assisted Chemical Method Zirconium (IV) acetate hydroxide Not specified researchgate.net

Surfactant-Assisted Synthesis Strategies

Surfactant-assisted synthesis is a versatile strategy for creating zirconium oxide materials with controlled porosity and high surface area. tandfonline.comnih.gov In this approach, surfactant molecules act as templates or structure-directing agents around which the zirconium precursor hydrolyzes and condenses. The subsequent removal of the surfactant, typically through calcination, leaves behind a porous network. tandfonline.comresearchgate.net

This method allows for the fabrication of mesoporous materials with uniform pore diameters and hierarchical structures. tandfonline.commdpi.com For instance, a one-step synthesis route using a surfactant template yielded zirconia with an exceptionally high surface area (600 m²/g) and a unique hierarchical meso-macroporous structure. mdpi.com The choice of surfactant is critical in determining the final pore structure. Both non-ionic surfactants, like Pluronic P123 or F127, and cationic surfactants, such as cetyltrimethylammonium bromide (CTAB), have been successfully employed. tandfonline.comresearchgate.net In some cases, a mixture of surfactants is used to achieve specific porous architectures. researchgate.net

The mechanism involves the self-assembly of surfactant molecules into micelles or other ordered structures in the reaction medium. The inorganic zirconium species then organize around these structures. researchgate.net The interaction between the surfactant and the inorganic precursor is crucial for the formation of a well-defined porous material. tandfonline.com After the removal of the surfactant template, the resulting zirconia often possesses a nanocrystalline framework within amorphous walls. researchgate.net This method is highly effective for producing materials suitable for applications in catalysis, adsorption, and as catalyst supports due to their high surface area and tailored pore networks. researchgate.netmdpi.com

Table 2: Properties of Surfactant-Synthesized Zirconia

Surfactant Used Resulting Structure Specific Surface Area Pore Diameter Reference
Not specified Hierarchical meso-macroporous 600 m²/g 300-500 nm (macropores) mdpi.com
F127 Mesoporous 167 m²/g 3.2-4.9 nm tandfonline.comresearchgate.net
Dehydroabietyltrimethyl ammonium (B1175870) bromine (DTAB) Hollow cube-like 146.78 m²/g Not specified mdpi.comresearchgate.net

Green Chemistry Approaches for Zirconium Di(acetate) Oxide Production

Green chemistry principles are increasingly being applied to the synthesis of zirconium oxide nanoparticles to create more environmentally friendly and cost-effective production methods. ijcrt.orgnih.gov These approaches often utilize plant extracts, which contain phytochemicals that can act as reducing, capping, and stabilizing agents, eliminating the need for hazardous chemicals. ijcrt.orgmdpi.com

A variety of plant extracts have been successfully used, including those from Helianthus annuus (sunflower) seeds, peppermint, Ficus benghalensis leaves, and Lagerstroemia speciosa. mdpi.combohrium.comjchemrev.com The general procedure involves mixing an aqueous solution of a zirconium salt with the plant extract. jchemrev.com The phytochemicals in the extract, such as menthol, menthone, polyphenols, and flavonoids, form complexes with the zirconium ions. ijcrt.orgmdpi.com Subsequent treatment, often a calcination step, decomposes the organic components and leads to the formation of zirconium oxide nanoparticles. mdpi.com

The mechanism of green synthesis involves the complexation of Zr⁴⁺ ions by the phytochemicals, which then cap the complex and control particle growth. mdpi.com This biological approach offers several advantages, including simplicity, the use of renewable resources, and the production of biocompatible nanoparticles. nih.gov The characteristics of the synthesized nanoparticles, such as size and crystal phase, can be influenced by the specific plant extract used and the reaction conditions. For example, nanoparticles synthesized using peppermint extract followed by calcination at different temperatures (570°C and 700°C) resulted in cubic ZrO₂ with average crystallite sizes of 6.27 nm and 7.26 nm, respectively. mdpi.com

Table 3: Examples of Plant Extracts Used in Green Synthesis of Zirconia Nanoparticles

Plant Extract Source Resulting Morphology/Phase Particle/Crystallite Size Reference
Helianthus annuus (sunflower) seed Monoclinic 40.59 nm bohrium.com
Peppermint Cubic 6.27 - 7.26 nm mdpi.com
Ficus benghalensis leaves Not specified 15 nm jchemrev.com
Lagerstroemia speciosa leaves Tetragonal Not specified jchemrev.com

Controlling Purity and Stoichiometry during Synthesis

Achieving high purity and precise stoichiometry is critical in the synthesis of this compound and its derived materials, as impurities and off-stoichiometry can significantly alter the material's properties. researchgate.netgoogle.com Control begins with the selection of high-purity precursors. google.com The subsequent synthesis process must be carefully managed to prevent the introduction of contaminants and to ensure the complete reaction and desired composition of the final product.

Several factors influence purity and stoichiometry. The pH of the reaction medium is a crucial parameter, as it affects the hydrolysis and precipitation of zirconium species. youtube.com Adjusting the pH, often with ammonia, can be used to precipitate hydrated zirconium oxide, which is then washed to remove soluble impurities before calcination. google.comyoutube.com The washing step is essential for removing residual ions from the precursor salts or pH-adjusting agents.

Thermal treatment, or calcination, is another critical step where stoichiometry is finalized. youtube.com The temperature and atmosphere of calcination must be precisely controlled to ensure the complete decomposition of precursors and the removal of any organic residues from solvents or capping agents, leading to the formation of pure crystalline zirconia. youtube.com For instance, the sol-gel method allows for precise control over the size and purity of zirconia particles, which is particularly important for biomedical applications. youtube.com Techniques like reprecipitation can be employed as a purification step; for example, crude hydrous zirconia can be dissolved and then reprecipitated as a zirconium salt to enhance purity before the final conversion to oxide. google.com

Influence of Precursor Type and Reaction Conditions on Product Characteristics

Impact of Zirconium(IV) Acetate versus Alkoxide Precursors

The choice of zirconium precursor, particularly between zirconium(IV) acetate and zirconium alkoxides (e.g., n-propoxide), has a profound impact on the characteristics of the resulting zirconium oxide material. nih.govnih.gov The precursor type influences the reaction kinetics, hydrolysis rates, and ultimately the crystalline phase, particle size, and morphology of the final product. e3s-conferences.orgiau.ir

Studies comparing these precursors in sol-gel synthesis have shown that they lead to different polymorphs of zirconia under identical annealing conditions. nih.gov For example, in the synthesis of ZrO₂-SiO₂ gels, materials derived from zirconium(IV) n-propoxide tended to form a mix of cubic and tetragonal zirconia phases. In contrast, those prepared from zirconium(IV) acetate first formed the tetragonal phase at 500°C, which then converted to the monoclinic phase at higher temperatures in zirconia-rich samples. nih.gov

This difference is attributed to the distinct hydrolysis and condensation behavior of acetate and alkoxide groups. Zirconium alkoxides are generally more reactive and hydrolyze faster than zirconium acetate. iau.ir This can affect the homogeneity of the resulting gel and the distribution of zirconia within a matrix, as seen in zirconia-silica systems. e3s-conferences.org Furthermore, under supercritical hydrothermal synthesis conditions, zirconium acetate and zirconium oxychloride precursors yielded a mixture of monoclinic and tetragonal phases, while zirconium nitrate (B79036) produced exclusively the monoclinic phase under alkali-free conditions. e3s-conferences.org The particle size also varies with the precursor; under the same conditions, zirconium nitrate yielded smaller crystallites (5.07 nm) compared to zirconium acetate (10.4 nm). e3s-conferences.org

Table 4: Comparison of Zirconia Properties from Different Precursors

Precursor Synthesis Method Resulting Phase(s) Crystallite Size Reference
Zirconium(IV) n-propoxide Sol-gel Cubic and Tetragonal Not specified nih.gov
Zirconium(IV) acetate Sol-gel Tetragonal, converting to Monoclinic Not specified nih.gov
Zirconium nitrate Supercritical Hydrothermal Monoclinic 5.07 nm e3s-conferences.org
Zirconium acetate Supercritical Hydrothermal Monoclinic and Tetragonal 10.4 nm e3s-conferences.org

Role of pH and Reaction Temperature in Oligomerization and Complex Formation

The pH and temperature of the reaction environment are critical parameters that govern the hydrolysis, condensation, and polymerization of zirconium species in solution, thereby influencing the properties of the final zirconium oxide product. guidechem.comntu.ac.uk The stability of a zirconium acetate solution, for example, is highly dependent on both factors. Hydrolysis is more likely to occur as the pH decreases (becomes more acidic) or as the temperature increases, leading to changes in the solution's properties. guidechem.com

The pH directly affects the particle size and crystalline phase of the synthesized zirconia. Studies on the hydrothermal synthesis of ZrO₂ have shown that at low pH, the monoclinic phase is predominantly formed, while at higher pH, the tetragonal phase becomes more prevalent. ntu.ac.ukresearchgate.net For instance, one study found that monoclinic zirconia precipitates at low pH, while tetragonal zirconia crystallizes from an amorphous precursor at high pH. researchgate.net Increasing the pH has also been linked to a decrease in the crystallite size of the calcined zirconia. researchgate.net

Temperature plays a crucial role in both the initial formation of zirconium complexes and the final crystallization of the oxide. mdpi.comaps.org During synthesis, temperature controls the rates of hydrolysis and condensation. guidechem.com In subsequent thermal treatments (calcination or annealing), temperature determines the phase transformation of zirconia. mdpi.comunlp.edu.ar Zirconia typically crystallizes from an amorphous state into a metastable tetragonal phase at around 400-450°C, which then transforms into the stable monoclinic phase at higher temperatures (generally between 773 and 873 K). nih.govnih.gov The precise transformation temperatures and the stability of the different phases are influenced by factors like grain size and the presence of dopants, but the overarching role of temperature in driving these phase changes is fundamental. nih.gov

Table 5: Effect of pH on Zirconia Phase Formation (Hydrothermal Synthesis)

pH Condition Predominant Crystalline Phase Reference
Low pH Monoclinic ZrO₂ researchgate.net
High pH Tetragonal ZrO₂ researchgate.net
Intermediate pH Mixture of Monoclinic and Tetragonal researchgate.net

Coordination Chemistry and Structural Elucidation of Zirconium Di Acetate Oxide Species

Formation of Stable Complexes with Diverse Ligands

Zirconium di(acetate) oxide readily forms stable complexes with a variety of ligands, a property that is central to its utility in materials science and catalysis. smolecule.com The zirconium centers in the characteristic hexanuclear and dodecanuclear clusters are coordinatively unsaturated, providing sites for ligand coordination. nih.gov While acetate (B1210297) ligands are the primary coordinating species in the parent compound, they can be exchanged with other ligands, such as phosphinates and phosphonates. nih.gov

The exchange of acetate ligands for phosphinate and phosphonate (B1237965) ligands has been studied in detail. nih.gov These exchanges are generally exothermic, indicating a thermodynamic driving force for the formation of the phosphinate and phosphonate complexes. nih.gov However, the degree of exchange and the stability of the resulting complexes are influenced by steric factors. For instance, sterically hindered phosphinic acids may not achieve complete ligand exchange. rsc.org The introduction of new ligands can also lead to the formation of gels, particularly with phosphonic acids, which can cause the disintegration of the Zr₆O₈ core to form amorphous zirconium phosphonate materials. rsc.org

The coordination environment of the zirconium atoms in these clusters is highly adaptable, allowing for the incorporation of various functional groups. This versatility is crucial for the design of metal-organic frameworks (MOFs), where the zirconium acetate clusters act as secondary building units (SBUs). wikipedia.orgsmolecule.com The ability to modify the ligand shell allows for the tuning of the properties of the resulting materials. smolecule.com

Nature of Zirconium-Acetate Bonding and Coordination Geometry

The bonding between zirconium and acetate ligands in this compound species is multifaceted, involving different coordination modes. The acetate ligands can bind to the zirconium centers in a chelating or a bridging fashion. nih.govnih.gov In the common [Zr₆O₄(OH)₄(O₂CCH₃)₁₂] cluster, the acetate ligands typically adopt a bridging coordination mode, spanning the edges of the Zr₆ octahedron. hzdr.denih.gov

Each zirconium(IV) ion in the hexanuclear cluster is typically eight-coordinate, bonded to four μ₃-oxygen atoms and four oxygen atoms from the bridging carboxylate groups. hzdr.de The Zr-O bond distances for the carboxylate groups are in the range of 2.223(8) to 2.254(8) Å, while the Zr-μ₃-O bond distance is approximately 2.161(5) Å. hzdr.de

Computational studies, such as Density Functional Theory (DFT), have provided further insight into the nature of zirconium-acetate bonding. The partial dissociation of a chelating acetate ligand from a model complex, [Zr(O₂CMe)₄], requires overcoming an energy barrier of 10.2 kcal mol⁻¹. nih.gov This process leads to a seven-coordinate intermediate where one acetate ligand is monodentate. nih.gov The presence of hydroxo ligands in the coordination sphere can lower this energy barrier through hydrogen bonding with the liberated carbonyl group of the monodentate acetate. nih.gov

Bond Type Typical Bond Distance (Å) Coordination Mode
Zr-O (carboxylate)2.223 - 2.254Bridging
Zr-μ₃-O~2.161Bridging

This table presents typical bond distances observed in zirconium acetate clusters.

Oligomerization and Polymerization Phenomena in Solution

In solution, this compound species exhibit complex oligomerization and polymerization behavior, which is highly dependent on the solvent and pH.

In aqueous solutions, zirconium(IV) ions initially form tetranuclear hydrolysis species, such as [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. hzdr.deresearchgate.net Upon the addition of acetic acid, a structural rearrangement occurs, leading to the formation of more stable hexanuclear acetate species, specifically Zr₆O₄(OH)₄(CH₃COO)₁₂. hzdr.deresearchgate.net This hexanuclear cluster is a common motif in the solid-state structure of zirconium acetate. wikipedia.orghzdr.de

Under certain conditions, particularly in nonaqueous solvents, these hexanuclear clusters can dimerize to form dodecanuclear (Zr₁₂) clusters. nih.gov The formation of these larger oligomers is influenced by the steric hindrance of the ligands. nih.gov While the term "octameric" is not as commonly used in recent literature, the underlying principle of forming larger polynuclear clusters from smaller building blocks is a key feature of zirconium acetate chemistry. Early studies also suggested the formation of tetranuclear zirconium complexes with bidentate chelating and/or bridging acetate ligands. hzdr.de

The pH of the solution plays a critical role in the oligomerization state of zirconium acetate species. The formation of the hexanuclear cluster from the initial tetranuclear hydrolysis species is favored at a pH of around 1.5. hzdr.de The deprotonation of the carboxylic acid group is facilitated by the strong Lewis acidity of the Zr(IV) ion, even at such low pH values. hzdr.de

Potentiometric titrations in the pH range of 2 to 4 have suggested the formation of monomeric species like [Zr(OH)₃CH₃COO]. hzdr.de However, other studies at very low zirconium concentrations (around 6.18 x 10⁻⁶ M) in the pH range of 0.82 to 1.64 indicated the formation of [Zr(OH)₂CH₃COO]⁺. hzdr.de These findings highlight the complex interplay between pH, concentration, and the resulting zirconium acetate species in solution. It is important to note that while monomeric species may be present under specific conditions, polynuclear clusters are generally the more dominant and stable forms, especially at higher concentrations.

pH Range Dominant Zirconium Species Reference
~1.5[Zr₆O₄(OH)₄(CH₃COO)₁₂] hzdr.de
2 - 4[Zr(OH)₃CH₃COO] (suggested) hzdr.de
0.82 - 1.64 (low Zr concentration)[Zr(OH)₂CH₃COO]⁺ (suggested) hzdr.de

This table summarizes the influence of pH on the speciation of zirconium acetate in aqueous solutions.

Spectroscopic Characterization of Molecular and Supramolecular Structures

A variety of spectroscopic techniques are employed to characterize the molecular and supramolecular structures of this compound species.

Infrared (IR) spectroscopy is a valuable tool for probing the coordination of the acetate ligands. hzdr.de The positions of the carboxylate stretching frequencies can provide information about whether the ligands are chelating, bridging, or monodentate. Early studies utilized IR spectroscopy to suggest the formation of monomeric Zr(CH₃COO)₄ with bidentate acetate ligands in the absence of water, and tetranuclear complexes in the presence of acetic acid. hzdr.de

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy at the Zr K-edge is a powerful technique for determining the local coordination environment of the zirconium atoms in both solution and the solid state. hzdr.deresearchgate.net EXAFS studies have been instrumental in confirming the structural rearrangement from tetranuclear to hexanuclear species in solution and have shown that the structure of the hexanuclear cluster is preserved upon crystallization. hzdr.deresearchgate.net The analysis of EXAFS data provides information on Zr-O and Zr-Zr bond distances and coordination numbers.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly dynamic ¹H NMR, is used to investigate ligand exchange processes. nih.govrsc.org By monitoring the changes in the NMR spectra as a function of temperature and concentration, the kinetics and mechanisms of acetate exchange can be elucidated. nih.gov

Mechanisms of Ligand Exchange and Complex Transformation

Ligand exchange in zirconium acetate complexes is a dynamic process that is crucial for their reactivity and the formation of new materials. The exchange of acetate ligands with free acetic acid has been studied in detail for the [Zr₆O₄(OH)₄(O₂CCH₃)₁₂]₂ dodecanuclear cluster. nih.govrsc.org

The mechanism is proposed to be operationally associative, involving a rate-determining partial dissociation of a chelating acetate ligand to a monodentate form. nih.gov This is followed by the rapid coordination of an incoming acetic acid molecule and subsequent proton transfer. nih.gov The μ₃-OH ligands within the cluster play a significant role in accelerating the exchange process by stabilizing the coordinatively unsaturated intermediate through hydrogen bonding. nih.gov

The different types of acetate ligands within the Zr₁₂ cluster (chelating, belt-bridging, intercluster-bridging, and inner-face-bridging) exhibit different exchange rates. rsc.org Chelating acetates exchange very rapidly, while belt-bridging acetates exchange more slowly. The intercluster- and inner-face-bridging acetates show no observable exchange under typical conditions. rsc.org This difference in lability is attributed to factors such as the release of ring strain for the chelating acetates. nih.gov

Ligand substitution reactions in octahedral complexes, a relevant model for the zirconium centers, can generally proceed through dissociative (D), associative (A), or interchange (I) mechanisms. researchgate.netdalalinstitute.com The interchange mechanism, which involves a concerted process of bond breaking and bond formation, is often the operative pathway for many ligand substitution reactions. researchgate.net

Transformation Pathways to Zirconium Oxide Materials: a Precursor Study

Crystallization Behavior of Zirconia Polymorphs

Following thermal decomposition of the precursor, the resulting amorphous zirconia begins to crystallize into one of its characteristic polymorphs. Zirconia is known to exist in three main crystal structures at atmospheric pressure: monoclinic (m-ZrO₂), which is stable up to approximately 1170°C; tetragonal (t-ZrO₂), stable between 1170°C and 2370°C; and cubic (c-ZrO₂), stable from 2370°C up to its melting point. e3s-conferences.orgmalayajournal.org The precursor route significantly impacts which of these phases form and at what temperatures.

The formation of crystalline zirconia from the amorphous solid produced after decomposition follows the classical pathway of nucleation and growth. nih.gov Initially, minuscule crystalline nuclei form within the amorphous matrix. These nuclei then act as templates for further crystal growth as more atoms arrange themselves into the ordered lattice structure. osti.gov

The synthesis method heavily influences this process. For precursors like zirconium di(acetate) oxide, the decomposition can lead to a highly porous, high-surface-area amorphous zirconia. This structure provides numerous sites for nucleation, potentially leading to the formation of nanocrystalline materials. osti.gov The growth of these crystallites is often controlled by aggregation and the subsequent sintering of smaller particles at higher temperatures. osti.govresearchgate.net

The formation and stability of zirconia's polymorphs are governed by thermodynamics, but kinetic factors are also crucial, especially in materials derived from chemical precursors. researchgate.netiaea.org While the monoclinic phase is the most stable at room temperature, the metastable tetragonal and cubic phases can often be formed and retained at lower temperatures. zircomet.comaps.org

Several factors influence which polymorph is favored:

Crystallite Size: At the nanoscale, the high surface energy of small crystallites can make the tetragonal or even the cubic phase more stable than the monoclinic phase at temperatures far below their normal transition points.

Stress and Strain: Stresses within the material, often arising from the decomposition process or thermal expansion mismatch, can influence phase stability. researchgate.net

Purity: The presence of impurities or dopants can stabilize the tetragonal or cubic phases. zircomet.com For precursors like this compound, residual carbon from incomplete decomposition can also play a role.

The transformation from the metastable tetragonal phase to the stable monoclinic phase is of particular technological importance because it is accompanied by a volume expansion of about 3-5%, which can be harnessed to increase the fracture toughness of zirconia-based ceramics. researchgate.netscielo.br

The annealing (or calcination) temperature is a critical parameter in determining the final crystalline phase of the zirconia. researchgate.net By carefully controlling the post-decomposition heat treatment, it is possible to select the desired polymorph.

Studies using zirconium acetate (B1210297) as a precursor have shown that an initial crystalline phase, often tetragonal zirconia (t-ZrO₂), can be detected at temperatures as low as 500°C. mdpi.comnih.govresearchgate.net As the annealing temperature is increased, phase transformations occur. The initially formed tetragonal phase may transform into the more stable monoclinic phase. researchgate.net For example, in zirconia nanofibers derived from a zirconium acetate/PVA precursor, the material was tetragonal at 500°C, but with increasing calcination temperature, the amount of monoclinic phase increased until it was the only phase present at 1100°C. researchgate.net The final phase composition at a given temperature depends on the interplay between crystallite growth and the thermodynamic stability of the different polymorphs. mdpi.com

Table 2: Influence of Annealing Temperature on Zirconia Phase from Acetate Precursor This table summarizes typical findings on the evolution of zirconia polymorphs with increasing heat treatment temperature.

Annealing Temperature (°C) Predominant Crystalline Phase(s) Observations
< 450 Amorphous No significant crystalline peaks detected.
450 - 550 Tetragonal (t-ZrO₂) Initial crystallization to the metastable tetragonal phase. researchgate.netmdpi.commdpi.com
600 - 1000 Tetragonal (t-ZrO₂) + Monoclinic (m-ZrO₂) Growth of crystallites and gradual transformation to the monoclinic phase. researchgate.netmdpi.com
> 1100 Monoclinic (m-ZrO₂) The thermodynamically stable monoclinic phase becomes dominant. researchgate.netmdpi.com

Note: The transition temperatures can be influenced by factors such as heating rate, atmosphere, and the presence of other components in the precursor system.

Morphological Control of Derived Zirconia Nanostructures

The morphology of zirconia nanostructures significantly influences their properties and applications. By carefully selecting synthesis methods and controlling reaction parameters, this compound can be transformed into a variety of morphologies, including nanoparticles, nanofibers, and hollow microspheres.

Nanoparticles: Zirconia nanoparticles can be synthesized using zirconium acetate through various methods, including sol-gel and co-precipitation techniques. nih.govguidechem.com For instance, cubic phase zirconia nanoparticles with an average particle size of 21 nm have been successfully synthesized using zirconium acetate as the precursor and lemon juice as a reducing agent. nih.gov The addition of sucrose (B13894) in this process was found to promote a uniform morphology and increase the product yield. nih.gov Greener synthesis routes, employing plant extracts, have also been utilized to produce tetragonal zirconia nanoparticles. nih.gov

Nanofibers: The electrospinning technique is a common and effective method for producing zirconia nanofibers from zirconium acetate-based precursors. tandfonline.comtandfonline.com In this process, a solution containing a polymer, such as poly(vinyl alcohol) (PVA) or poly(vinyl pyrrolidone) (PVP), and a zirconium salt like zirconium acetate is electrospun to form composite nanofibers. tandfonline.comtandfonline.commdpi.com Subsequent calcination at elevated temperatures removes the polymer matrix and converts the zirconium precursor into crystalline zirconia nanofibers. tandfonline.com The final diameter and crystal phase of the nanofibers are influenced by the calcination temperature. tandfonline.comsemanticscholar.org

Hollow Microspheres: While less commonly reported directly from this compound, hollow zirconia microspheres can be fabricated using various zirconium precursors through methods like spray drying and hydrothermal synthesis. researchgate.netmdpi.com For example, zirconium carbide hollow microspheres are created by spray-drying a precursor solution containing polyzirconoxane, which is then converted to zirconia during pyrolysis before carbothermal reduction. researchgate.net The general principles of these templating and self-assembly methods could be adapted for acetate-based systems to achieve hollow zirconia structures.

Controlling the particle size and achieving a narrow size distribution are critical for many applications of zirconia nanomaterials. Several factors during the synthesis process can be adjusted to tailor these characteristics.

The choice of precursor and the synthesis method are fundamental in determining particle size. For example, sol-gel methods generally yield smaller particle sizes compared to precipitation methods. aip.orgyoutube.com In supercritical hydrothermal synthesis, zirconium nitrate (B79036) precursors have been shown to produce smaller crystallite sizes (around 5.07 nm) compared to zirconium acetate (10.4 nm) under similar conditions. e3s-conferences.org

Reaction parameters such as pH, temperature, precursor concentration, and the presence of additives or surfactants play a crucial role. nih.govresearchgate.net Adjusting the pH of the precipitating medium can significantly influence the homogeneity and composition of the precipitate, thereby affecting the final particle characteristics. researchgate.net In vapor-phase hydrolysis, the ratio of the zirconium precursor (ZrCl₄) to water was found to be a determining factor for the resulting nanoparticle size, with a higher water concentration leading to smaller, more monodisperse particles around 15 nm. researchgate.net

Table 1: Influence of Synthesis Parameters on Zirconia Nanoparticle Size Using Acetate and Other Precursors This table is interactive. Click on the headers to sort the data. | Precursor | Synthesis Method | Key Parameter | Effect on Particle Size | Resulting Size | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Zirconium Acetate | Greener Synthesis | Addition of Sucrose | Promotes uniform morphology | ~21 nm | nih.gov | | Zirconium Acetate | Sol-Gel | Annealing Temperature | Higher temperature increases crystallinity | - | nih.gov | | Zirconium Nitrate | Supercritical Hydrothermal | Precursor Type | Smaller crystallite size than acetate | ~5.07 nm | e3s-conferences.org | | Zirconium Acetate | Supercritical Hydrothermal | Precursor Type | Larger crystallite size than nitrate | ~10.4 nm | e3s-conferences.org | | Zirconyl Chloride | Sol-Gel | Fusion Temperature | Higher temp (to a point) increases surface area | ~34 nm | e3s-conferences.orgresearchgate.nete3s-conferences.org | | Zirconium Chloride | Vapor-Phase Hydrolysis | Precursor:Water Ratio | Increased water concentration | Decreased particle size | ~15 nm | researchgate.net |

Interface Chemistry and Growth Mechanisms in Derived Zirconia Films

The formation of zirconia thin films from precursors like this compound involves complex interface chemistry and growth mechanisms. Methods such as sol-gel processing, spin coating, and atomic layer deposition (ALD) are commonly employed. guidechem.commdpi.com

In sol-gel and spin coating methods, a precursor solution is deposited onto a substrate. The initial step involves the hydrolysis and condensation of the zirconium precursor on the substrate surface, forming a gel film. Subsequent thermal treatment (annealing) decomposes the organic components and facilitates the crystallization of the zirconia film. mdpi.com The interaction between the precursor and the substrate is crucial for film adhesion and homogeneity. The addition of polymers like polyethylene (B3416737) glycol (PEG) can modify the precursor solution, leading to dense, crack-free films with nanostructured features. mdpi.com

Atomic Layer Deposition (ALD) offers atomic-level control over film growth. In ALD, the substrate is sequentially exposed to pulses of the zirconium precursor and a co-reactant (like water). cambridge.orgnih.gov The growth is self-limiting, as the reaction stops once the surface is saturated with the precursor. nih.gov This layer-by-layer growth results in highly conformal and uniform films. The growth per cycle (GPC) is dependent on the deposition temperature, typically decreasing as the temperature increases. cambridge.orgosti.gov For instance, using tetrakis(dimethylamido)zirconium(IV) and water, the GPC decreased from ~1.81 Å/cycle at 50 °C to ~0.8 Å/cycle at 225 °C. osti.gov The film's crystallinity also evolves with temperature, transitioning from amorphous to crystalline as the deposition temperature is raised above 150 °C. cambridge.orgosti.gov

The growth mechanism for metal-organic precursors often involves processes like β-hydrogen elimination, where the organic ligands are removed, leading to the formation of the metal oxide film. aip.org The specific decomposition pathway depends on the ligand structure and the deposition conditions.

Surface Chemistry and Surface Site Analysis of Derived Zirconia

The surface of zirconia derived from precursors like this compound possesses a rich chemistry that is critical for its performance in applications such as catalysis. The surface is typically terminated by hydroxyl groups (Zr-OH), which can act as Brønsted acid or base sites.

The nature and density of these surface sites are influenced by the synthesis method and post-synthesis treatments like calcination. Calcination temperature, in particular, affects the crystal phase and specific surface area. For zirconia nanofibers derived from zirconium acetylacetonate, increasing the calcination temperature from 500 °C to 1100 °C resulted in a transformation from mesoporous tetragonal zirconia with a high specific surface area (102.3 m²/g) to non-porous monoclinic zirconia with a low specific surface area (8.3 m²/g). mdpi.comsemanticscholar.org

Electron Paramagnetic Resonance (EPR) spectroscopy can be used to identify different defect centers and surface species. Studies on sol-gel derived zirconia films have identified signals attributed to Zr³⁺ ions located both in the bulk and on the surface of the material. mdpi.com

The surface of zirconia can also be modified to enhance its properties. For example, sulfation introduces strong acid sites, significantly altering its catalytic activity. The structure of these sulfate (B86663) groups on the zirconia surface has been studied extensively, revealing the presence of various mono- and pyrosulfate species depending on the treatment conditions.

Table 2: Effect of Calcination Temperature on Zirconia Nanofiber Properties This table is interactive. Click on the headers to sort the data.

Precursor Initial Calcination Temp. (°C) Final Calcination Temp. (°C) Initial Crystal Phase Final Crystal Phase Initial Specific Surface Area (m²/g) Final Specific Surface Area (m²/g) Reference
Zirconium Acetylacetonate 500 1100 Tetragonal Monoclinic 102.3 8.3 mdpi.comsemanticscholar.org
Poly(vinyl alcohol)/ Zirconium Acetate 500 1100 Tetragonal Monoclinic - - tandfonline.com

Catalytic Applications and Mechanistic Insights of Zirconium Di Acetate Oxide Derived Materials

Lewis Acidity and Catalytic Activity in Organic Synthesis

The catalytic prowess of zirconium-based compounds is fundamentally linked to the Lewis acidic nature of the Zr(IV) ion. rsc.orgresearchgate.net This property allows it to activate carbonyl groups and other functional groups, facilitating a range of synthetic reactions. Zirconium catalysts are noted for their low toxicity, affordability, and flexibility, making them attractive for developing more sustainable chemical processes. rsc.org

Zirconium(IV) salts have proven to be highly effective catalysts for the direct condensation esterification of carboxylic acids and alcohols. organic-chemistry.org This method is particularly atom-efficient as it can be performed with equimolar amounts of the reactants, avoiding the need for excess substrates or stoichiometric condensing agents that generate significant waste. organic-chemistry.org The Lewis acidic zirconium center is believed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

Research into zirconium-based catalysis for esterification has revealed that zirconium oxo-clusters are highly active species. nih.gov These clusters, which are structurally related to the core of zirconium acetate (B1210297), demonstrate superior catalytic activity compared to both zirconium-based metal-organic frameworks (MOFs) and zirconia (ZrO₂) nanocrystals, especially for sterically demanding substrates. nih.gov The high surface-to-volume ratio of the clusters is a key factor in their enhanced activity. nih.gov Furthermore, studies have shown that even when starting with homogeneous zirconium alkoxides, these oxo-clusters form in situ and are the true active catalysts. nih.gov

Zirconium(IV) catalysts also exhibit notable chemoselectivity. For instance, they can selectively catalyze the esterification of primary alcohols in the presence of secondary or aromatic alcohols, a valuable feature for complex molecule synthesis. organic-chemistry.org

Table 1: Catalytic Esterification of Oleic Acid with Various Alcohols Using a Zr-Oxo Cluster Catalyst

AlcoholReaction Time (hours)Conversion (%)
Ethanol390
Ethanol699
1-Hexanol385
1-Hexanol699
2-Ethyl-1-hexanol375
2-Ethyl-1-hexanol695
Benzyl alcohol380
Benzyl alcohol698
Neopentyl alcohol360
Neopentyl alcohol685

This table is based on data presented in studies on Zr-oxo cluster catalysis, illustrating high conversion rates for various alcohols. nih.gov

The direct formation of amides from non-activated carboxylic acids and amines is an environmentally benign process where water is the only byproduct. Zirconium-based catalysts have emerged as highly efficient for this transformation. Mechanistic studies reveal that simple zirconium salts rapidly form discrete zirconium oxo clusters under reaction conditions, and these clusters are the key active species. nih.gov The formation of these stable clusters eliminates the need for organic ligands, inert atmospheres, or anhydrous solvents. nih.gov

The catalytic cycle is understood through a combination of kinetic studies, NMR spectroscopy, and Density Functional Theory (DFT) calculations. americanelements.comacs.org The reaction is typically first-order with respect to the catalyst concentration. americanelements.comacs.org The mechanism involves the activation of the carboxylate group through its interaction with the Lewis acidity of Zr(IV) sites within the oxo cluster. nih.gov This activation facilitates the nucleophilic attack of an amine on the carboxylic carbon, leading to the formation of the C-N amide bond. nih.govacs.org Theoretical studies suggest that a dinuclear zirconium species can effectively catalyze the reaction, with an additional amine molecule potentially aiding in the proton transfer steps. acs.org

Table 2: Zirconium-Catalyzed Amidation of Benzoic Acid and Aniline

Catalyst PrecursorCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)
ZrCl₄5Toluene110>95
Zr(OtBu)₄2Xylene14092
ZrOCl₂·8H₂O5Toluene11088
HfCl₄5Toluene110>95

Data compiled from studies on Group (IV) metal-catalyzed direct amidation.

Zirconia-Based Catalysts

Zirconium dioxide, or zirconia (ZrO₂), derived from precursors like zirconium di(acetate) oxide, is a thermally stable material with advantageous acid-base properties that make it a valuable component in heterogeneous catalysis, both as a catalyst itself and as a support for other active species. mdpi.comzircomet.com

Zirconia is widely used as a support for metal nanoparticles, creating catalysts with enhanced activity and stability for various applications. mdpi.com The interaction between the zirconia support and the active metal phase can lead to unique catalytic properties. utwente.nl The porous texture and high surface area of zirconia can be stabilized against thermal sintering by doping it with other oxides like yttria (Y₂O₃) or lanthana (La₂O₃). utwente.nl

Examples of supported zirconia catalysts include:

Palladium on Zirconia (Pd/ZrO₂): These catalysts are effective for degradation of organic pollutants in wastewater. mdpi.com The active palladium metal is uniformly dispersed on the zirconia surface, creating a robust catalytic system. mdpi.com

Copper on Zirconia (Cu/ZrO₂): This combination yields multifunctional catalysts with high activity and selectivity in processes related to alcohol upgrading and the methanol (B129727) economy. mdpi.com The zirconia support possesses both acid and base sites that can participate in the reaction mechanism. mdpi.com

Transition Metals on Zirconia: Zirconia has been used to support a variety of transition metal ions (e.g., Cu(II), Ni(II), Fe(III)) for reactions such as hydrogen peroxide decomposition. researchgate.net

Treating zirconia or its hydroxide (B78521) precursor with sulfate (B86663) ions (e.g., from sulfuric acid or ammonium (B1175870) sulfate) followed by calcination creates a class of materials known as sulfated zirconia (SZ). acs.orgresearchgate.net These materials exhibit exceptionally strong acidity, qualifying them as solid superacids, with an acid strength greater than that of 100% sulfuric acid. tandfonline.comdigitellinc.com

The introduction of sulfate groups significantly modifies the surface properties of zirconia, leading to:

An increase in both Brønsted and Lewis acid sites. mdpi.comacs.orgresearchgate.net

Stabilization of the metastable tetragonal phase of zirconia, which is catalytically advantageous. researchgate.net

An increase in specific surface area compared to unmodified zirconia. researchgate.net

The superacidic nature of sulfated zirconia makes it a highly efficient catalyst for a wide range of acid-catalyzed reactions, including isomerization, alkylation, acylation, and esterification. acs.orgrsc.org The enhanced acidity is attributed to the electron-withdrawing effect of the sulfate groups, which increases the acid strength of nearby zirconium Lewis sites and generates strong Brønsted acid sites. digitellinc.com

This strong acidity directly translates to high catalytic activity. For example, in the esterification of fatty acids, sulfated zirconia catalysts show significantly higher activity than those made with sulfuric acid alone. rsc.org The unique catalytic properties of sulfated zirconia are believed to arise from the cooperation between abundant and strong Brønsted and Lewis acid sites. digitellinc.com This dual acidity can facilitate complex reaction mechanisms and enhance selectivity. For instance, in the ketonization of acetic acid, sulfation of the zirconia catalyst increases Brønsted and Lewis acid strength while diminishing basic sites, which in turn inhibits side reactions and improves selectivity towards the desired product. acs.org

Table 3: Physicochemical Properties of Zirconia and Sulfated Zirconia Catalysts

CatalystBET Surface Area (m²/g)Crystallite Size (nm)Total Surface Acidity (mmol/g)
ZrO₂5513.50.15
0.1 SZ9810.20.28
0.5 SZ1259.10.45
1 SZ*1488.50.62

*SZ denotes sulfated zirconia, with the preceding number indicating the molarity of the H₂SO₄ solution used in preparation. Data adapted from a study on the role of sulfation of zirconia catalysts. acs.org

Sulfated Zirconia Superacid Catalysts

Surface Species and Coverage Effects in Ketonization Reactions

The catalytic ketonization of carboxylic acids over zirconia-derived materials is a crucial process for biomass upgrading, converting volatile fatty acids into ketones which serve as valuable biofuels and chemical intermediates. The efficiency and selectivity of this reaction are intricately linked to the nature of surface species and their coverage on the zirconia catalyst. The surface of zirconia possesses both Lewis acid sites (coordinatively unsaturated Zr⁴⁺ cations) and basic sites (surface O²⁻ anions and hydroxyl groups), which work in concert to facilitate the reaction. rsc.org

The reaction mechanism is believed to proceed through the formation of key surface intermediates. Acetic acid, for example, readily adsorbs and deprotonates on the zirconia surface to form acetate species. unimib.it From this point, a critical step involves the formation of an enolate intermediate via proton transfer from the acetate's methyl group to a surface basic site. unimib.itresearchgate.net Concurrently, another acetate can transform into an acyl fragment. unimib.it The coupling of these enolate and acyl species leads to a β-keto-acid intermediate, which then decarboxylates to produce the final ketone product (acetone in this case). researchgate.net

The catalytic activity is profoundly influenced by modifications to the zirconia surface, such as pre-reduction or sulfation. Pre-treatment with hydrogen can create oxygen vacancies and reduced Zr³⁺ centers. unimib.it These defects play a vital role; oxygen vacancies can stabilize the enolate intermediate and lower the activation energy for its formation, while Zr³⁺ sites are essential for stabilizing the acyl intermediate. unimib.it This demonstrates that a reduced zirconia surface is more conducive to the ketonization process. unimib.it

Table 1: Effect of Surface Modification on Zirconia Catalysts in Ketonization

Catalyst Modification Primary Effect on Surface Impact on Ketonization Activity
Hydrogen Pre-treatment (Reduction) Creation of oxygen vacancies and Zr³⁺ sites. Enhances reaction rates by stabilizing key intermediates (enolates, acyls). unimib.it
Sulfation Increases acid strength (Brønsted and Lewis), reduces basicity. Improves selectivity towards the desired ketone product. acs.orgnih.gov
Metal Oxide Doping (e.g., MnO₂, CoO) Alters the density and strength of basic sites. Can enhance the yield of the ketone product by promoting the ketonization pathway. rsc.org

Zirconia in Oxygen Reduction Reactions (ORR) for Fuel Cells

Zirconia and its derivatives, particularly zirconium oxynitride (ZrOₓNᵧ) and nitride (ZrN), have emerged as promising non-platinum group metal (non-PGM) catalysts for the oxygen reduction reaction (ORR) at the cathode of fuel cells. nih.govacs.org The ORR is a critical, yet kinetically sluggish, reaction that often limits the efficiency of energy conversion devices like polymer electrolyte fuel cells (PEFCs). nih.govrsc.org

Zirconium-based materials offer excellent stability in the acidic environments characteristic of PEFCs. nih.govacs.org Zirconium oxynitride catalysts, synthesized by pyrolyzing zirconium precursors in an ammonia atmosphere and supported on multiwalled carbon nanotubes (MWCNTs), have demonstrated high ORR activity. nih.govacs.org These catalysts can achieve performance metrics comparable to state-of-the-art iron-nitrogen-carbon (Fe/N/C) catalysts, reaching current densities of 10 mA cm⁻² at 0.9 V in single-cell tests. nih.govacs.org The high activity is attributed to the creation of active sites on the ZrOₓNᵧ particles during the nitriding process. acs.org

Mechanistic studies suggest that the ORR on these materials can proceed via a four-electron pathway, which is highly desirable as it directly reduces oxygen to water, maximizing the cell's voltage output. mdpi.com However, a two-electron pathway, producing hydrogen peroxide, can also occur. nih.gov The selectivity towards the four-electron pathway can be enhanced by optimizing the catalyst composition and structure. nih.gov

More recent studies on zirconium nitride (ZrN) in alkaline media have shown activity that can surpass that of commercial platinum catalysts. rsc.org Theoretical modeling indicates that under ORR operating conditions, the ZrN surface is covered by a monolayer of hydroxyl species (HO*). This surface state facilitates the adsorption of ORR intermediates in a way that optimizes the bonding strength, placing ZrN near the peak of the kinetic ORR volcano plot. rsc.org

Photocatalytic Degradation of Organic Pollutants using Zirconia Nanomaterials

Zirconia (ZrO₂) nanomaterials are effective photocatalysts for the degradation of persistent organic pollutants in wastewater, owing to their chemical inertness, non-toxicity, and thermal stability. researchgate.netdergipark.org.tr When irradiated with light of sufficient energy (typically UV light), zirconia, a wide bandgap semiconductor, generates electron-hole pairs. mdpi.com These charge carriers migrate to the catalyst surface and react with adsorbed water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (O₂⁻•). mdpi.com These ROS are powerful oxidizing agents that can break down complex organic molecules, like synthetic dyes, into simpler, less harmful compounds such as CO₂ and H₂O. mdpi.com

The efficiency of photocatalytic degradation depends on several factors, including the crystalline structure, particle size, and surface area of the ZrO₂ nanoparticles. dergipark.org.tr For instance, the degradation of Methylene Blue (MB), a common industrial dye, has been shown to reach up to 94% within 20 minutes under visible light irradiation using biosynthesized ZrO₂ nanoparticles. mdpi.com

The performance of zirconia photocatalysts can be significantly enhanced through various strategies:

Doping: Introducing dopants like iron (Fe), barium (Ba), or boron (B) into the zirconia lattice can improve charge separation and increase the efficiency of pollutant degradation. Fe-doped ZrO₂ and Ba-doped ZrO₂ have achieved removal efficiencies of 95% and 99%, respectively, for Rhodamine B dye within 30 minutes. researchgate.net

Composites: Creating composites, such as decorating zirconia nanoparticles with carbon quantum dots (CQD-ZrO₂), can enhance electron excitation and suppress the recombination of electron-hole pairs, leading to improved degradation rates under both UV light and ultrasonic irradiation.

Table 2: Photocatalytic Degradation Efficiency of Various Zirconia-Based Nanomaterials

Photocatalyst Target Pollutant Irradiation Source Degradation Efficiency Time Reference
Biosynthesized ZrO₂ NPs Methylene Blue Visible Light 94% 20 min mdpi.com
Fe-ZrO₂ Rhodamine B UV Light 95% 30 min researchgate.net
Ba-ZrO₂ Rhodamine B UV Light 99% 30 min researchgate.net
CQD-ZrO₂ Methyl Orange UV Light (222 nm) 83% 80 min
10 wt% ZrO₂-Zeolite Methyl Orange UV Light ~40% 80 min ias.ac.in

Catalytic Role in Elimination, Dehydration, Hydrogenation, and Oxidation

Zirconia-based materials are remarkably versatile catalysts capable of facilitating a wide range of chemical transformations, including elimination, dehydration, hydrogenation, and oxidation reactions. This multifunctionality stems from their tunable acid-base and redox properties. mdpi.com

Dehydration and Elimination: Zirconia, particularly when modified, serves as a robust acid catalyst for dehydration reactions, which are a type of elimination reaction. A key application is the dehydration of alcohols. rsc.org For instance, zirconia supported tungstates are effective in catalyzing the dehydration of fatty alcohols like octadecanol, a critical step in converting triglycerides into hydrocarbon fuels. rsc.orgrsc.org The formation of a tetragonal zirconia phase in these catalysts leads to a high concentration of Brønsted acid sites, which are responsible for the high dehydration rates. rsc.orgrsc.org

Hydrogenation and Oxidation: The redox properties of zirconia, often utilized in combination with a metallic component like copper, enable its use in hydrogenation and oxidation processes. mdpi.com The interface between copper and zirconia is a crucial factor, creating active sites for these reactions. mdpi.com Copper-zirconia systems are highly active for processes related to the "methanol economy," such as CO₂ hydrogenation to methanol, where the acid-base pairs of ZrO₂ allow for the hydrogenation of both CO and CO₂. mdpi.com

Furthermore, the reduction of zirconia itself, through treatment with hydrogen, creates surface oxygen vacancies. uni-muenster.deresearchgate.net These vacancies are catalytically active sites. For example, the number of oxygen vacancies on the zirconia surface directly influences its catalytic activity in the hydrodeoxygenation of propan-2-ol, a reaction that involves both hydrogenation and dehydration steps. uni-muenster.de The versatility of zirconia allows for the design of multifunctional catalysts that can perform cascade reactions, combining, for example, dehydrogenation and coupling of alcohols in biorefinery applications. mdpi.com

Metal-Organic Frameworks (MOFs) utilizing this compound Precursors

Synthesis of Zirconium-Based MOFs for Catalysis

Zirconium-based Metal-Organic Frameworks (Zr-MOFs) are a class of crystalline porous materials renowned for their exceptional thermal and chemical stability, making them highly attractive for catalytic applications. bohrium.comresearchgate.net These frameworks are constructed from inorganic secondary building units (SBUs), typically hexanuclear zirconium oxoclusters [Zr₆O₄(OH)₄], connected by organic carboxylate linkers. mdpi.com Precursors like this compound serve as a source for the zirconium ions that form these robust SBUs.

The synthesis of Zr-MOFs can be achieved through several methods, with the goal of controlling crystallinity, particle size, and defect density. Common strategies include:

Solvothermal Synthesis: This is the most common method, where a zirconium salt (e.g., zirconium tetrachloride or a precursor like zirconium acetate) and an organic linker (e.g., 1,4-benzenedicarboxylic acid for UiO-66) are heated in a high-boiling point solvent like N,N-dimethylformamide (DMF). rsc.org

Microwave-Assisted Synthesis: This method uses microwave irradiation to rapidly heat the reactants, significantly reducing synthesis time and potentially leading to smaller, more uniform crystals.

Mechanochemical Synthesis: A solvent-free or low-solvent approach where zirconium precursors (such as dodecanuclear zirconium acetate clusters) and linkers are ground together, offering a more environmentally friendly route. rsc.org

Room Temperature Synthesis: Mild synthesis conditions can be achieved by using highly reactive precursors, such as pre-formed zirconium oxoclusters, which can react with dicarboxylate linkers at room temperature to form MOFs with controlled particle sizes. researchgate.net

An environmentally benign and scalable strategy has been developed to synthesize derivatives of the well-known Zr-MOF, UiO-66, in water at room temperature, which is highly desirable for industrial applications. rsc.org The choice of precursor and synthesis conditions allows for the tuning of the resulting MOF's properties for specific catalytic functions. rsc.org

Design of Active Sites within MOF Structures

The catalytic activity of Zr-MOFs originates from active sites that can be intrinsic to the structure or intentionally introduced. The design and engineering of these active sites are central to creating tailored catalysts. bohrium.comresearchgate.net

Lewis Acidity: The zirconium oxocluster SBUs are a primary source of catalytic activity. In a perfect crystal, all zirconium ions are fully coordinated. However, the creation of defects, often by removing a linker molecule, exposes coordinatively unsaturated Zr⁴⁺ sites. mdpi.com These exposed metal sites function as powerful Lewis acids, capable of catalyzing reactions such as isomerizations and esterifications. mdpi.com The concentration of these defect sites can be controlled during synthesis, for example, by using modulators like trifluoroacetic acid. rsc.org

Brønsted Acidity: While the Zr-SBUs are primarily Lewis acidic, Brønsted acidity can be introduced. For instance, in MOF-808, the coordination of water or hydroxyl groups to the zirconium clusters can generate Brønsted acid sites, which are active in reactions like alcohol dehydration. mdpi.com

Linker Functionalization: The organic linkers provide a versatile platform for installing catalytic functionalities. By choosing a linker that already contains a functional group (e.g., -NH₂, -SO₃H, -NO₂) or by post-synthetically modifying the linkers, a wide array of active sites can be incorporated. bohrium.com For example, using 2-aminoterephthalic acid as a linker introduces basic amino groups into the framework of UiO-66-NH₂, which can catalyze base-driven reactions. mdpi.com

Node Functionalization: Active species can also be directly anchored to the zirconium nodes. This can involve grafting metal complexes or organocatalysts onto the SBUs, creating single-site heterogeneous catalysts with well-defined active centers. bohrium.com This precise placement of catalytic sites within the stable and porous MOF structure allows for enhanced activity, selectivity, and recyclability. researchgate.net

Reaction Mechanisms and Kinetic Studies in Zirconium-Catalyzed Processes

The efficacy of catalysts derived from this compound in a multitude of organic transformations is deeply rooted in the intricate reaction mechanisms they facilitate. Understanding these pathways, along with the kinetics that govern them, is paramount for optimizing reaction conditions and designing more efficient catalysts. Materials produced from this compound, typically forms of zirconium oxide (ZrO₂), are noted for their thermal stability and versatile surface chemistry, which can exhibit acidic, basic, redox, and amphoteric properties. mdpi.comzircomet.com The catalytic behavior is predominantly influenced by the nature and strength of active sites, particularly Lewis and Brønsted acid sites. mdpi.comresearchgate.net

The Lewis acidity arises from coordinatively unsaturated zirconium ions (Zr⁴⁺) on the catalyst surface, which can effectively activate electrophilic substrates, such as the carbonyl groups in aldehydes or esters. nih.govrsc.org Brønsted acidity, on the other hand, is often introduced or enhanced by surface modifications, such as sulfation, which generates strong acid sites capable of protonating substrates and initiating reactions via carbocationic intermediates. mdpi.commdpi.com In some cases, a synergistic effect between adjacent Lewis acid and basic sites on the zirconia surface can facilitate unique reaction pathways, such as in Meerwein–Ponndorf–Verley (MPV) reductions. acs.org

Mechanistic investigations employ a combination of kinetic experiments, advanced spectroscopic techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy, and computational methods such as Density Functional Theory (DFT). acs.orgrsc.orgudel.edu These studies provide critical insights into reaction intermediates, transition states, and rate-determining steps, thereby elucidating the complete catalytic cycle.

Mechanistic Pathways in Key Reactions

Ring-Opening Polymerization (ROP)

Zirconium complexes are highly active catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide to produce biodegradable polyesters such as poly(lactic acid) (PLA). acs.org Kinetic analyses of solvent-free ROP of lactide reveal that the polymerization is first-order with respect to the monomer concentration. acs.org

The generally accepted pathway for this transformation is the coordination-insertion mechanism . A comprehensive kinetic and theoretical study on a zwitterionic zirconium amine tris(phenolate) complex proposed the following steps:

Initiation : An initiator, typically an alcohol (ROH), coordinates to the Lewis acidic zirconium center.

Monomer Coordination : A lactide monomer then coordinates to the zirconium center.

Nucleophilic Attack : The coordinated alcohol attacks the carbonyl carbon of the lactide monomer, opening the ring and forming a linear ester that remains attached to the zirconium center.

Propagation : Subsequent lactide monomers coordinate and insert into the zirconium-alkoxide bond, extending the polymer chain. acs.org

A coordination-insertion mechanism requiring the displacement of a ligand was deemed thermodynamically inaccessible under reaction conditions, with a calculated Gibbs free energy (ΔG) of +50.7 kcal mol⁻¹. acs.org

Table 1: Kinetic Data for the Ring-Opening Polymerization of Lactide (LA) using a Zirconium Amine Tris(phenolate) Catalyst System. acs.org
RunMonomerCatalyst System[LA]:[Zr]:[ROH]kobs (10-3 min-1)Turnover Frequency (h-1)
1rac-LAFormulated Catalyst (f1)40,000:1:10014.0 ± 0.156,000
2rac-LASolid Catalyst (1) + BnOH40,000:1:10012.8 ± 0.151,000
3l-LAFormulated Catalyst (f1)40,000:1:1006.4 ± 0.126,000
4l-LASolid Catalyst (1) + BnOH40,000:1:1005.8 ± 0.123,000

Esterification and Transesterification

Sulfated zirconia (SZ), derived from precursors like this compound, is a highly effective solid acid catalyst for esterification and transesterification reactions. The mechanism hinges on the strong Lewis and Brønsted acidity of the catalyst. mdpi.comresearchgate.net In a kinetic study of triacetin methanolysis catalyzed by sulfated zirconium oxide, the reaction was found to be highly efficient. researchgate.net The proposed mechanism involves:

Activation of the triacetin's carbonyl group by a Lewis acid site (Zr⁴⁺).

Nucleophilic attack by methanol on the activated carbonyl carbon.

Proton transfer, potentially facilitated by Brønsted acid sites, leading to the formation of methyl esters and glycerol. researchgate.net

Kinetic studies determined the reaction order and activation energy, providing quantitative measures of the catalyst's performance and insight into the rate-limiting steps. researchgate.net

CO₂ Hydrogenation

Zirconia is a critical support material in copper-based catalysts for the hydrogenation of carbon dioxide to methanol. cam.ac.uk Mechanistic studies using in-situ infrared spectroscopy have revealed that the reaction pathway is significantly influenced by the zirconia support. Unlike catalysts where the reaction proceeds solely through a formate intermediate pathway, the Cu-ZrO₂ system facilitates parallel formate and bicarbonate pathways. cam.ac.uk This dual mechanism allows surface hydroxyl species to participate in methanol synthesis, which is linked to the superior performance and stability of the Cu-ZrO₂ catalyst. cam.ac.uk The presence of zirconia suppresses the undesired reverse water-gas shift reaction, leading to improved methanol selectivity compared to other supports. cam.ac.uk

Isomerization Reactions

Materials such as sulfated zirconia are considered superacids and are active in hydrocarbon isomerization. mdpi.com The mechanism involves the generation of carbocation intermediates on the strong acid sites of the catalyst. For the hydroisomerization of n-alkanes, the process is believed to occur via a bifunctional mechanism on metal-promoted sulfated zirconia:

The n-alkane is dehydrogenated on a metal site (e.g., Platinum) to form an alkene.

The alkene is then protonated on a Brønsted acid site to form a secondary carbenium ion.

This carbenium ion undergoes skeletal rearrangement to a more stable tertiary carbenium ion.

The rearranged ion is deprotonated to form an iso-alkene.

Finally, the iso-alkene is hydrogenated on a metal site to yield the iso-alkane product. mdpi.com

Kinetic Studies and Modeling

Kinetic analysis is a powerful tool for elucidating reaction mechanisms in zirconium-catalyzed systems. rsc.org Studies often focus on determining the reaction order with respect to each reactant and the catalyst, the rate constant (k), and the activation energy (Ea).

For instance, in the ring-opening copolymerization of phthalic anhydride and cyclohexene oxide, kinetic studies showed the reaction to have a first-order dependence on both the zirconium catalyst and the epoxide, with a zero-order dependence on the anhydride. cdnsciencepub.com This indicates that the epoxide coordination and ring-opening is the rate-determining step in the catalytic cycle. cdnsciencepub.com

Table 2: Summary of Kinetic Parameters for Various Zirconium-Catalyzed Reactions.
Reaction TypeCatalystKinetic FindingReference
ROCOP of Epoxide/AnhydrideZr(IV) diamino-bis(phenolate)First-order in [Zr] and [epoxide]; Zero-order in [anhydride]. cdnsciencepub.com
Methanolysis of TriacetinSulfated Zirconium OxideActivation Energy (Ea) determined; reaction order evaluated. researchgate.net
H₂O₂ DecompositionTransition Metal-supported ZrO₂First-order in [H₂O₂] at low concentrations; mechanism involves radical liberation as the rate-determining step. researchgate.net
Direct Substitution of AlcoholsZirconium ComplexKinetic analysis used to optimize selectivity and provide mechanistic insight. rsc.org

Computational studies, particularly DFT, have become indispensable for mapping potential energy surfaces and identifying the most plausible reaction pathways. For the conversion of methane (B114726) and CO₂ into acetic acid over ZrO₂, DFT calculations revealed that methane is activated at Lewis acid sites to form Zr–CH₃ and O–H species. rsc.org Subsequently, the coupling of the Zr–CH₃ species with a bicarbonate intermediate (formed from CO₂ activation) leads to acetic acid with a lower energy barrier, explaining the catalyst's activity. rsc.org These theoretical insights complement experimental kinetic data to provide a holistic understanding of the catalytic process.

Advanced Materials Science Applications of Zirconium Di Acetate Oxide Derivatives

Ceramic and Refractory Materials Development

Zirconium di(acetate) oxide is a key ingredient in the fabrication of advanced ceramics and refractories, valued for their exceptional thermal stability and mechanical strength. samaterials.co.uk The use of acetate-based precursors facilitates the creation of highly pure and homogenous ceramic bodies, which is crucial for achieving reliable and superior performance in extreme environments.

Engineering of High-Performance Zirconia Ceramics

High-performance zirconia ceramics are engineered for demanding applications by stabilizing the high-temperature tetragonal or cubic crystal phases of zirconium dioxide (ZrO₂) at room temperature. This is achieved by doping the zirconia lattice with other oxides, such as yttrium oxide (Y₂O₃), to create Yttria-Stabilized Zirconia (YSZ). wikipedia.org Zirconium acetate (B1210297) and its hydroxide (B78521) derivatives are ideal precursors for this process. sigmaaldrich.cnsigmaaldrich.com For instance, an acetate-based polymeric precursor can be formulated by combining zirconium acetate and yttrium acetate, which upon pyrolysis yields polycrystalline YSZ at temperatures as low as 600°C. mst.edu This wet-chemical approach ensures a uniform distribution of the yttrium stabilizer throughout the zirconia matrix at a molecular level, which is essential for preventing phase instabilities and enhancing the mechanical properties of the final ceramic. mst.edursc.org

Another important class of high-performance ceramics is Zirconia Toughened Alumina (B75360) (ZTA), a composite material where zirconia particles are dispersed within an alumina matrix. kematek-en.comwikipedia.org This combination leverages a mechanism called transformation toughening. wikipedia.org When a crack propagates through the material, the stress induces a phase transformation in the metastable tetragonal zirconia grains to the monoclinic form, a change accompanied by a volume expansion of about 3-5%. wikipedia.org This expansion creates compressive stress around the crack tip, effectively hindering its further growth and significantly increasing the material's fracture toughness. wikipedia.org The use of high-purity precursors like this compound is vital for producing the fine, uniformly distributed zirconia particles necessary for this mechanism to be effective. samaterials.co.ukmorgantechnicalceramics.com

The properties of these advanced ceramics are a direct result of their carefully controlled composition and microstructure, enabled by the use of chemical precursors.

MaterialKey FeaturePrimary AdvantagePrecursor Role
Yttria-Stabilized Zirconia (YSZ)Cubic/Tetragonal phase stabilized at room temperature. wikipedia.orgHigh ionic conductivity, thermal stability. rsc.orgEnsures uniform molecular-level distribution of yttria stabilizer. mst.edursc.org
Zirconia Toughened Alumina (ZTA)Zirconia particles in an alumina matrix. kematek-en.comHigh strength and fracture toughness via transformation toughening. wikipedia.orgmorgantechnicalceramics.comAllows for the creation of fine, homogenously dispersed zirconia particles. samaterials.co.uk

Three-Dimensionally Ordered Microstructures in Polycrystalline Zirconia

The fabrication of materials with highly controlled, periodic porosity on the micro- and nanoscale is a significant area of materials engineering. Three-dimensionally ordered macroporous (3DOM) materials, also known as inverse opals, are of particular interest due to their high surface area, interconnected pore networks, and unique physical properties. nih.govrsc.org These structures are created using a templating method where a colloidal crystal, typically made of polymer microspheres (like polymethyl methacrylate), is assembled. nih.gov

The voids within this template are then infiltrated with a precursor solution. Solution-based precursors such as this compound are well-suited for this process due to their ability to easily penetrate the template structure. nih.gov After infiltration, the material is subjected to a heat treatment or calcination. This process serves two purposes: it removes the polymer template and converts the precursor into the desired crystalline zirconia, leaving behind a porous structure that is an inverse replica of the original template. rsc.orgresearchgate.net This technique allows for precise control over the pore size and structure of the final zirconia material, which is critical for applications in catalysis, separation, and photonics. rsc.orgrsc.org

Thin Film Technologies

In thin film technologies, this compound derivatives are employed in solution-based deposition techniques to create high-quality zirconium oxide (ZrO₂) films. These methods offer advantages over vacuum-based techniques, such as lower cost and easier compositional control.

Preparation of Zirconium Oxide Thin Films

The sol-gel method is a versatile technique for depositing thin films where a precursor solution (the "sol") is applied to a substrate and then converted into a solid film (the "gel") through a series of hydrolysis and condensation reactions, followed by heat treatment. Zirconium acetate and its hydroxide variant can be used to prepare stable sols for this purpose. guidechem.comsemanticscholar.orgsphinxsai.com

A common application method is spin-coating, where the precursor solution is dispensed onto a spinning substrate. The centrifugal force spreads the liquid evenly, and solvent evaporation leads to the formation of a uniform thin film. journament.commdpi.com For instance, a polymeric precursor for YSZ films can be developed from zirconium and yttrium acetates, which can be spin-coated onto a substrate to produce dense, crack-free films. mst.edu Subsequent annealing at elevated temperatures completes the conversion to crystalline zirconium oxide. sphinxsai.com This approach allows for the deposition of films with controlled thickness and composition, making it suitable for a wide range of electronic and optical applications. mst.eduresearchgate.net

Applications in Optoelectronic and Dielectric Devices

Zirconium oxide is a highly sought-after material for electronic and optoelectronic applications due to its high dielectric constant (k), wide bandgap, and high refractive index. zirconiumworld.comaip.org Thin films derived from acetate precursors are used as dielectric layers in capacitors and thin-film transistors (TFTs). zirconiumworld.com A high dielectric constant allows for more efficient charge storage, enabling further miniaturization of electronic components. journament.com

By mixing zirconium precursors with other metal precursors, such as aluminum nitrate (B79036), composite dielectric films like zirconium-aluminum-oxide (ZAO) can be fabricated via spin-coating. journament.commdpi.com This approach combines the high dielectric constant of zirconia with the excellent insulating properties of alumina, resulting in films with both a high-k value and a low leakage current. journament.com Research on such solution-processed films has demonstrated excellent performance metrics. For example, a ZAO film with a Zr:Al ratio of 3:1, annealed at 500°C, exhibited a dielectric constant of 21.1 and a low leakage current density. journament.com When integrated into an indium-gallium-zinc oxide (IGZO) TFT, this dielectric layer enabled a high field-effect mobility and a large on/off ratio. journament.com Even more complex systems, such as amorphous zirconium-yttrium-aluminum-magnesium-oxide (ZYAMO), have achieved dielectric constants as high as 56.09 with low leakage currents. mdpi.com

In optoelectronics, the high refractive index and transparency of ZrO₂ films make them ideal for use in anti-reflective coatings, optical filters, and waveguides. zirconiumworld.comaip.orgbilkent.edu.tr The bandgap of zirconia films can be tuned by controlling the crystallite size, which influences their optical properties. aip.org

Dielectric MaterialPrecursorsAnnealing Temp.Dielectric Constant (k)Leakage Current Density (@ 1MV/cm)Reference
Zr-AlOx (0.05 M Zr)Zirconium nitrate, Aluminum nitrate200°C~12< 7.78 x 10⁻⁸ A/cm² semanticscholar.org
ZAO (Zr:Al = 3:1)Zirconium nitrate, Aluminum nitrate500°C21.12.5 x 10⁻⁶ A/cm² journament.com
ZYAMO (1.0 M)Zirconium, Yttrium, Aluminum, Magnesium precursors400°C56.091.63 x 10⁻⁶ A/cm² (@ 0.5 MV/cm) mdpi.com

Nanoscale Materials Engineering

This compound and its derivatives are excellent precursors for the bottom-up synthesis of zirconium oxide nanoparticles (ZrO₂ NPs). americanelements.comguidechem.com Solution-based methods, such as co-precipitation and hydrothermal synthesis, allow for precise control over the size, shape, and crystal structure of the resulting nanoparticles. nih.gov The choice of precursor and reaction conditions, such as pH and temperature, plays a crucial role in determining the final properties of the nanomaterial. e3s-conferences.org

For example, using zirconium acetate as a precursor in a supercritical hydrothermal synthesis can yield a mixture of monoclinic and tetragonal phase zirconia nanoparticles. e3s-conferences.org In another approach, cubic phase zirconia nanoparticles with an average size of 21 nm have been synthesized using zirconium acetate with lemon juice as a reducing agent. nih.gov The ability to control the crystalline phase (monoclinic, tetragonal, or cubic) at the nanoscale is particularly important, as each phase possesses different properties. rsc.org For instance, the tetragonal and cubic phases are often sought for their superior mechanical and electrical properties. nih.gov The use of acetate precursors in these syntheses provides a reliable route to high-purity nanoparticles with tailored characteristics for applications ranging from catalysis to biomedical devices. guidechem.comnih.gov

Production of Ultra-High Purity Nanoscale Zirconia

This compound is a versatile precursor for the synthesis of nanoscale zirconia (ZrO2), a ceramic material with excellent mechanical, thermal, and biological properties. e3s-conferences.org Various methods leverage this precursor to produce high-purity zirconia nanoparticles with controlled crystal structures and sizes.

One common approach is the sol-gel method , where this compound is used as the zirconium source. sigmaaldrich.comnih.gov This process involves the hydrolysis and condensation of the precursor to form a colloidal solution (sol), which then transforms into a gel-like network. nih.gov Subsequent drying and calcination of the gel yield zirconia nanoparticles. nih.gov For instance, cubic phase zirconia nanoparticles with an average particle size of 21 nm have been synthesized using zirconium acetate as the precursor and lemon juice as a reducing agent. nih.gov

The supercritical hydrothermal synthesis technique is another advanced method for preparing nanoscale powders. e3s-conferences.org In this process, zirconium acetate reacts in supercritical water. Studies have shown that under alkaline-free conditions, the use of zirconium acetate as a precursor yields a mixture of monoclinic (98.5%) and tetragonal (1.5%) phases of zirconia. e3s-conferences.org Under alkaline conditions, it also produces a mixture of phases but with the lowest tetragonal phase content compared to other precursors like zirconium nitrate or zirconium oxychloride. e3s-conferences.org

The thermal decomposition of zirconium acetate is also a direct route to producing zirconia nanoparticles. e3s-conferences.org The choice of synthesis method and parameters such as pH, temperature, and the presence of additives significantly influences the final properties of the nanoscale zirconia. e3s-conferences.orgnih.gov

Table 1: Synthesis of Nanoscale Zirconia from Zirconium Acetate Precursor
Synthesis MethodConditionsResulting ZrO₂ PhaseAverage Particle SizeReference
Green Synthesis (Sol-Gel)Precursor: Zirconium acetate, Reducing Agent: Lemon juiceCubic21 nm nih.gov
Supercritical Hydrothermal400°C, Alkaline-freeMonoclinic (98.5%) & Tetragonal (1.5%)Not specified e3s-conferences.org
Supercritical Hydrothermal400°C, With alkaliMonoclinic & Tetragonal mix9.72 nm e3s-conferences.org

Functionalization of Zirconia Nanomaterials for Specific Applications

To enhance the performance and compatibility of zirconia nanomaterials in various applications, particularly in polymer nanocomposites, their surfaces are often functionalized. researchgate.netsemanticscholar.org Surface functionalization improves the dispersion of the nanoparticles, prevents aggregation, and creates a strong interface between the inorganic nanoparticles and the organic matrix. researchgate.netchalcogen.ro

A common strategy involves the use of silane (B1218182) coupling agents . researchgate.netsemanticscholar.org These molecules have a dual functionality: an inorganic part (e.g., alkoxysilane groups) that can covalently bond to the hydroxyl groups on the zirconia nanoparticle surface, and an organic part that can interact or react with a polymer matrix. researchgate.net For example, 3-(trimethoxysilyl) propyl methacrylate (B99206) (MPS) has been used to successfully functionalize zirconia nanoparticles, which in turn enhances the abrasion resistance of acrylic resin coatings. semanticscholar.org Similarly, silane coupling agents with vinyl and methacryloxy organo-functional groups have been shown to enable effective dispersion of ZrO2 nanoparticles in poly(methyl methacrylate) (PMMA) dental resins, leading to improved mechanical properties like microhardness. chalcogen.ro

Another approach for surface modification is the use of bisphosphonic acids . This method provides a straightforward way to achieve covalent modification of the zirconia surface, showing a stronger affinity than monophosphonate compounds. nih.gov This technique allows for the preparation of zirconia nanoparticles with specific surface charges or functional groups, enhancing their colloidal stability over a wide pH range. nih.gov

Table 2: Functionalization Agents for Zirconia Nanoparticles
Functionalizing Agent ClassExample CompoundPurpose/ApplicationReference
Silane Coupling Agents3-(trimethoxysilyl) propyl methacrylate (MPS)Enhance abrasion resistance in acrylic coatings semanticscholar.org
Silane Coupling Agents3-aminopropyltriethoxysilane (APTES)Improve dispersion in polymer matrices researchgate.net
Silane Coupling AgentsVinyltrimethoxysilane (VTMOEO)Improve microhardness of dental nanocomposites chalcogen.ro
Bisphosphonic AcidsDerivatives of tetraethyl vinylidenebisphosphonateEnhance colloidal stability and introduce surface charges nih.gov

Coatings and Surface Modifications

This compound solutions are extensively used in the formulation of coatings and for surface modifications due to their ability to form stable zirconia films upon thermal treatment. guidechem.comtreibacher.com These coatings can impart a range of beneficial properties to substrates, including enhanced mechanical strength, corrosion resistance, and water repellency. luxfermeltechnologies.comresearchgate.net

The sol-gel process is a primary method for depositing zirconia films from zirconium acetate precursors. guidechem.comacs.org This technique allows for the creation of thin, uniform coatings on various substrates at relatively low temperatures. imt.simdpi.com Zirconia-based sol-gel coatings on glass have been shown to improve mechanical properties such as Vickers hardness. researchgate.net The process can be tailored to produce films with specific thicknesses and refractive indices for optical applications. imt.si

In the textile and paper industries, zirconium acetate is used as a crosslinking agent. treibacher.comluxfermeltechnologies.com It creates strong crosslinks between water-repellent agents, like wax, and the textile or paper substrates, resulting in durable water repellency. luxfermeltechnologies.com It also finds use in printing inks as an adhesion promoter and in paints as a drying agent. treibacher.com Furthermore, it is a component in corrosion-inhibiting pre-treatment processes for metals. luxfermeltechnologies.com

Cryoprotection and Ice Templating Applications

This compound solutions have demonstrated remarkable properties related to the control of ice crystal growth, a field of significant interest for cryopreservation, the food industry, and materials science. nih.govresearchgate.netnih.gov This compound acts as a synthetic cryoprotectant, mimicking some of the functions of naturally occurring antifreeze proteins (AFPs). nih.govplos.org

Inhibition of Ice Growth and Recrystallization Mechanisms

Zirconium acetate (ZRA) solutions have been found to significantly inhibit the growth and recrystallization of ice. nih.govplos.org Ice recrystallization—the process where larger ice crystals grow at the expense of smaller ones—is a major cause of damage to biological tissues during freezing and thawing cycles. researchgate.net ZRA has been shown to inhibit this process in a manner similar to that observed for AFPs. nih.govnih.gov

The mechanism involves the compound interacting with the surface of ice crystals, thereby controlling their growth. scispace.com It is proposed that under specific conditions, zirconium acetate forms a hydroxy-bridged polymer structure that can bind to the ice crystal surface through hydrogen bonding. scispace.com This interaction slows down the crystal growth rate. nih.govscispace.com Unlike AFPs, which are large protein molecules, zirconium acetate is an inorganic salt, making its ice-structuring mechanism a subject of ongoing research. scispace.com This property is crucial for cryopreservation, where controlling ice growth can prevent fatal damage to cells and tissues. nih.gov

Influence of Compound Structure and Solution pH on Ice Modulation

The ice-modulating effects of zirconium acetate are highly dependent on solution conditions, particularly pH and concentration. nih.govaip.org The ability of ZRA to induce the growth of faceted, hexagonal ice crystals is observed within a narrow pH range, typically between 3.5 and 4.5. nih.govaip.org Outside of this optimal range, the ice-shaping properties diminish. aip.org

Research has shown that the inhibition of ice crystal growth is significantly affected by the solution's pH, with higher activity observed at higher pH values within the active range. nih.govplos.org For example, at a pH of 3.3, ZRA solutions did not significantly affect the ice growth rate compared to a buffer solution. nih.govplos.org However, at pH values of 4.2 and 4.7, the growth rate of ice crystals was dramatically decreased. nih.govplos.org At pH values higher than 4.7, the solutions tend to polymerize and form gels. nih.gov The concentration of the zirconium species is also critical; a minimum concentration is required to ensure sufficient coverage of the ice surface to induce the structuring effect. scispace.com

Table 3: Effect of pH on Ice Growth Rate in Zirconium Acetate (ZRA) and Zirconium Acetate Hydroxide (ZRAH) Solutions
CompoundSolution pHEffect on Ice Growth Rate (a-axis)Reference
ZRA & ZRAH3.3No significant effect compared to buffer nih.govplos.org
ZRA & ZRAH4.2Dramatically decreased nih.govplos.org
ZRA & ZRAH4.7Dramatically decreased (higher activity than at pH 4.2) nih.govplos.org

Biomedical Research Applications of Zirconium Di Acetate Oxide Derived Nanomaterials

Biocompatibility and Biointerface Interactions

The successful integration of any biomaterial within a biological system hinges on its biocompatibility. Zirconia-based nanomaterials have demonstrated excellent biocompatibility, making them a material of interest for various medical applications. nih.govdntb.gov.uanih.govresearchgate.net This is largely attributed to their high chemical stability and resistance to corrosion in physiological environments. nih.govdntb.gov.uanih.govresearchgate.net

In Vitro and In Vivo Biocompatibility Assessments

The biocompatibility of zirconia nanomaterials has been rigorously evaluated through a series of in vitro and in vivo studies. In vitro assessments often involve the co-culturing of zirconia nanoparticles with various cell lines to observe cellular health and function. For instance, studies have shown that cultured osteoblasts, the cells responsible for bone formation, can proliferate and differentiate on zirconia surfaces without eliciting adverse effects. mdpi.com This suggests that the material does not release cytotoxic leachables and provides a suitable substrate for cell growth.

In vivo studies, which involve the implantation of zirconia-based materials into animal models, further corroborate these findings. Research has indicated that zirconia implants exhibit good osseointegration, meaning they can physically and functionally connect with the surrounding bone tissue. nih.gov One study evaluating anodised zirconium implants in a rat femur model demonstrated enhanced new bone formation around the implant, suggesting excellent in vivo biocompatibility and a positive influence on the osseointegration process. nih.gov Another in vivo study using a chick embryo model found that zirconia nanoparticles were non-toxic at concentrations below 80 ppm, supporting their potential use in dental applications. researchgate.net However, it is important to note that some studies have indicated potential dose-dependent toxicity, suggesting that high concentrations of zirconia nanoparticles may induce oxidative stress and cell death. mdpi.combrieflands.com

Cellular Responses to Zirconia Nanostructures

The interaction between cells and the surface of a biomaterial is a critical determinant of its long-term success. The surface topography of zirconia nanostructures at both the micro- and nano-scale can significantly influence cellular behavior. nih.gov Research has shown that modifying the surface roughness of zirconia can enhance the adhesion of osteoblasts, which is a crucial first step in the process of bone integration. thejcdp.comresearchgate.net

Studies have demonstrated that zirconia surfaces can positively influence the adhesion and proliferation of pre-osteoblasts by affecting the extracellular matrix arrangement. nih.gov Furthermore, the material has been shown to stimulate the expression of differentiation factors in cell phenotypes, which are essential for cell adhesion and proliferation. nih.gov Transcriptional analysis of human osteoblasts and gingival fibroblasts cultured on zirconia-based materials revealed that the material's chemistry predominantly influences gene expression related to regenerative processes. nih.gov This indicates that zirconia can actively modulate cellular functions at a genetic level to promote tissue integration. The viability of human immune cells, however, has been shown to decrease in the presence of high concentrations of zirconia nanoparticles, with cytotoxicity being linked to increased oxidative stress. mdpi.com

Tissue Engineering and Regenerative Medicine Scaffolds

Tissue engineering aims to repair or replace damaged tissues and organs by combining cells, scaffolds, and growth factors. Zirconia-based nanomaterials are promising candidates for the fabrication of scaffolds due to their excellent mechanical properties, biocompatibility, and chemical stability. nih.govdntb.gov.uanih.govresearchgate.netbohrium.comspringerprofessional.denih.gov

Design of Zirconia-Based Scaffolds for mimicking Extracellular Matrix

An ideal tissue engineering scaffold should mimic the structure and function of the native extracellular matrix (ECM), providing a supportive environment for cell growth and tissue regeneration. Traditional two-dimensional biomaterials have limitations in replicating the complex three-dimensional architecture of the ECM. nih.gov Therefore, the focus has shifted towards the development of 3D porous scaffolds. Zirconia-based scaffolds with controlled porosity and pore size can be fabricated to resemble the structure of cancellous bone. nih.gov

These scaffolds can be created using various techniques, including replica techniques, that allow for the optimization of their porous structure. nih.gov The interconnected porous network within these scaffolds is crucial for cell infiltration, nutrient and oxygen transport, and the removal of metabolic waste. By tailoring the sintering conditions, the porosity and pore size of zirconia scaffolds can be precisely controlled to create an environment conducive to bone regeneration. nih.gov

Modulation of Cell Adhesion, Proliferation, and Differentiation

Zirconia-based scaffolds have been shown to actively modulate cellular behavior, including adhesion, proliferation, and differentiation. The surface properties of the scaffold play a significant role in these processes. For instance, a study on porous nanosized zirconia scaffolds demonstrated tremendous cell adhesion and enhanced proliferation of bone marrow stromal cells. nih.gov

Composite scaffolds, which combine zirconia with other bioactive materials, can further enhance cellular responses. For example, a biphasic calcium phosphate (B84403) (BCP) scaffold reinforced with zirconia exhibited efficient biocompatibility and supported the proliferation of MG63 cells. mdpi.com Similarly, human mesenchymal stem cells showed great viability on BCP/ZrO2 scaffolds. mdpi.com The incorporation of zirconia into β-tricalcium phosphate (β-TCP) scaffolds has been shown to provide a suitable 3D environment for osteoblast survival and enhanced bone regeneration. mdpi.com These findings highlight the potential of zirconia-based scaffolds to not only provide mechanical support but also to actively guide tissue regeneration by influencing key cellular processes. Surface treatments of zirconia have also been shown to significantly enhance cell adhesion and osseointegration. thejcdp.com

Antimicrobial, Antioxidant, and Antifungal Properties of Zirconia Nanoparticles

In addition to their excellent biocompatibility and role in tissue engineering, zirconia nanoparticles possess intrinsic therapeutic properties, including antimicrobial, antioxidant, and antifungal activities. nih.govdntb.gov.uanih.govsciencepublishinggroup.com These properties are highly beneficial in preventing implant-associated infections and mitigating oxidative stress in the surrounding tissues.

Zirconia nanoparticles have demonstrated broad-spectrum antibacterial activity against various bacterial strains. nih.govdntb.gov.uanih.gov Their mechanism of action is often attributed to the generation of reactive oxygen species (ROS) and the electrostatic interaction between the positively charged nanoparticles and the negatively charged bacterial cell membrane, leading to cell wall disruption and bacterial death. cureus.comresearchgate.net Studies have shown the efficacy of zirconia nanoparticles against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, Streptococcus mutans, and Enterococcus faecalis. cureus.comresearchgate.netnih.govnih.govtandfonline.commdpi.com The antibacterial activity is often dose-dependent, with higher concentrations exhibiting greater inhibitory effects. nih.govmdpi.com

The antioxidant properties of zirconia nanoparticles are also noteworthy. They have been shown to scavenge free radicals, which are implicated in cellular damage and inflammation. nih.govnih.govmdpi.comsciencepublishinggroup.com The antioxidant activity of zirconia is reported to be size-dependent, with nanoparticles exhibiting higher free radical scavenging capacity compared to microparticles. mdpi.com This antioxidant potential can contribute to a more favorable healing environment around an implant.

Furthermore, zirconia nanoparticles have exhibited antifungal activity against various fungal species, including Aspergillus niger, Aspergillus flavus, Penicillium sp., and Candida albicans. brieflands.comnih.govnih.govresearchgate.net The antifungal action is also linked to the generation of ROS and direct interaction with the fungal cell wall. The ability to inhibit fungal growth is particularly important in preventing opportunistic infections, especially in immunocompromised patients.

Interactive Data Table: Antimicrobial Activity of Zirconia Nanoparticles

MicroorganismTypeInhibition Zone (mm) / MIC (µg/mL)Reference
Escherichia coliGram-negative bacteria- nih.gov
Staphylococcus aureusGram-positive bacteria3.50 mm (at 9% DMSO) nih.gov
Streptococcus pneumoniaeGram-positive bacteria3.40 mm (at 9% DMSO) nih.gov
Aspergillus nigerFungus3.00 mm (at 100% DMSO) nih.gov
Aspergillus flavusFungus3.00 mm (at 100% DMSO) nih.gov
Penicillium sp.Fungus4.50 mm (at 100% DMSO) nih.gov
Streptococcus mutansGram-positive bacteria12 mm (at 100 mg/mL) cureus.com
Enterococcus faecalisGram-positive bacteria15 mm (at 100 mg/mL) cureus.com

Biosensing Applications

Zirconium di(acetate) oxide serves as a crucial precursor in the synthesis of zirconium oxide (zirconia, ZrO₂) nanomaterials, which have garnered significant attention in the field of biomedical research, particularly in the development of advanced biosensing platforms. The unique properties of zirconia nanoparticles, such as high surface area, biocompatibility, chemical inertness, and a strong affinity for groups containing oxygen, make them excellent candidates for the immobilization of biomolecules and the fabrication of sensitive and selective biosensors. These nanomaterials, derived from this compound, are increasingly being integrated into various nanocomposites to enhance the performance of biosensors for the detection of a wide range of biological species and disease biomarkers.

Development of Zirconia Nanocomposite Biosensors

The development of zirconia nanocomposite biosensors involves the integration of zirconia nanoparticles, synthesized from precursors like this compound, with other functional materials to create a synergistic effect that enhances the sensor's analytical performance. These nanocomposites are designed to improve key characteristics such as electrical conductivity, surface area for biomolecule loading, and catalytic activity, which are often limitations of using bare zirconia nanoparticles.

One common approach is the combination of zirconia with carbon-based nanomaterials like graphene oxide or carbon nanotubes. For instance, a zirconia-reduced graphene oxide (ZrO₂-rGO) nanocomposite can be synthesized via a one-step hydrothermal method. In this composite, the high conductivity and large surface area of reduced graphene oxide complement the excellent biocompatibility and affinity for biomolecules of zirconia. This combination facilitates efficient electron transfer, which is crucial for electrochemical biosensing.

Another strategy involves the creation of multifunctional nanocomposites. For example, a zirconia-reduced graphene oxide-thionine (ZrO₂-rGO-Thi) nanocomposite has been developed for electrochemical DNA biosensing. In this design, thionine (B1682319) is adsorbed onto the rGO surface through π-π stacking and acts as an electrochemical probe, while the zirconia nanoparticles provide a stable matrix for DNA immobilization. The synergistic effect of these components leads to an amplified electrochemical signal, enhancing the sensitivity of the biosensor.

The fabrication of these nanocomposite-based biosensors often involves depositing the material onto an electrode surface, such as an indium tin oxide (ITO) coated glass substrate. Techniques like electrophoretic deposition can be employed to create a uniform and stable film of the nanocomposite on the electrode. Following the deposition, biomolecules like antibodies or DNA probes are immobilized on the nanocomposite surface to confer specificity for the target analyte.

The choice of the composite materials and the fabrication method is critical in determining the final performance of the biosensor. Researchers have explored various combinations, including zirconia with chitosan, cerium oxide, and gold nanoparticles, to tailor the biosensor for specific applications.

Nanocomposite MaterialFabrication MethodRole of ZirconiaKey Advantages
Yttria-doped Zirconia-Reduced Graphene Oxide (nYZR)Hydrothermal synthesisProvides a biocompatible surface for antibody immobilization and enhances electrochemical properties.High sensitivity and wide linear detection range for cancer biomarkers.
Nanodot Zirconia (ndZrO₂)Low-temperature hydrothermal processOffers a high surface area for covalent linking of antibodies and excellent electrical properties.Improved detection range and sensitivity for salivary biomarkers.
Zirconia-Reduced Graphene Oxide (ZrO₂-rGO)One-pot hydrothermal synthesisFacilitates in-situ generation of ZrO₂ nanoparticles on the rGO surface for enhanced biomolecule interaction.Simultaneous reduction of GO and generation of ZrO₂ nanoparticles for a simplified synthesis process.
Zirconia-Reduced Graphene Oxide-Thionine (ZrO₂-rGO-Thi)One-step hydrothermal synthesis and adsorptionActs as a recognition element for DNA and a stable support for the electrochemical probe.Integral signal amplification and reporting for sensitive DNA detection.
Zirconia Nanoparticles in Porous Carbon (nZrO₂@PC)Not specifiedEmbedded zirconia nanoparticles provide a high affinity for the target biomarker.Ultrasensitive detection of swine flu biomarkers.

Detection of Biological Species and Biomarkers

Zirconia nanocomposite biosensors, derived from this compound, have demonstrated significant potential in the sensitive and selective detection of a variety of biological species and disease biomarkers. The strong affinity of zirconia for phosphate groups makes it particularly effective for the development of DNA biosensors and for capturing phosphorylated molecules.

Cancer Biomarkers: A prominent application of these biosensors is in the early detection of cancer through the monitoring of specific biomarkers. For instance, a biosensing platform based on yttria-doped zirconia-reduced graphene oxide nanocomposite has been fabricated for the detection of the salivary oral cancer biomarker CYFRA-21-1. This electrochemical biosensor exhibited a very low detection limit of 7.2 pg/mL and a broad linear detection range from 0.01 to 50 ng/mL. Similarly, nanodot zirconia functionalized with 3-aminopropyl triethoxysilane (B36694) has been used to create an electrochemical biosensor for the same biomarker, achieving a detection limit of 0.5 ng/mL in saliva samples. Another study utilized a nanohybrid of zirconium oxide nanoparticles and graphene-like nanofibers for the impedimetric detection of osteopontin, a cancer marker, with a remarkably low detection limit of 4.76 fg/mL.

Infectious Disease Biomarkers: The application of zirconia-based biosensors extends to the detection of biomarkers for infectious diseases. A biosensor developed using nanostructured zirconia embedded into mesoporous carbon nanosheets has been successfully applied for the detection of the Serum Amyloid A (SAA) biomarker, which is indicative of swine flu.

Nucleic Acids: The inherent affinity of zirconia for phosphate groups has been leveraged in the development of highly sensitive DNA biosensors. An electrochemical DNA biosensor using a zirconia-reduced graphene oxide-thionine nanocomposite, coupled with exonuclease I-assisted cleavage for background signal reduction, has been successfully fabricated. The zirconia component in this system plays a crucial role in capturing the DNA probe onto the electrode surface through multicoordinative interactions with the phosphate groups on the DNA backbone.

Other Biological Molecules: Zirconia nanocomposites have also been shown to be effective in detecting other biologically relevant molecules. Their high sensitivity makes them suitable for sensing glucose and other biological species. Furthermore, the strong interaction between zirconia and phosphate groups has been exploited for the detection of organophosphorus pesticides, demonstrating the versatility of these biosensing platforms.

The table below summarizes the performance of various zirconia nanocomposite biosensors in the detection of different biological species and biomarkers.

Target AnalyteNanocomposite PlatformDetection MethodLimit of Detection (LOD)Linear RangeReference
CYFRA-21-1 (Oral Cancer Biomarker)Yttria-doped Zirconia-Reduced Graphene OxideElectrochemical7.2 pg/mL0.01 - 50 ng/mL
CYFRA-21-1 (Oral Cancer Biomarker)Nanodot ZirconiaElectrochemical0.5 ng/mL0.5 - 50 ng/mL
Osteopontin (Cancer Marker)Zirconium Oxide Nanoparticles and Graphene-like NanofiberImpedimetric4.76 fg/mL0.01 pg/mL - 2.0 ng/mL
Serum Amyloid A (SAA) (Swine Flu Biomarker)Nanostructured Zirconia in Porous CarbonElectrochemicalNot specifiedNot specified
DNAZirconia-Reduced Graphene Oxide-ThionineElectrochemicalNot specifiedNot specified

Environmental Fate and Ecotoxicological Research of Zirconium Di Acetate Oxide and Derivatives

Behavior and Impact of Zirconium in Soil-Plant Systems

Zirconium (Zr) is a transition metal that occurs naturally and is increasingly released into the environment from anthropogenic activities. nih.gov Its behavior in terrestrial ecosystems, particularly within soil-plant systems, is a subject of growing interest due to its potential for bioaccumulation and toxicity. researchgate.netsigmaaldrich.com

Zirconium is generally characterized by its low mobility in soils. nih.govresearchgate.net This limited mobility is primarily due to its tendency to form various stable complexes with soil components, which reduces its phytoavailability. nih.gov The retention and movement of zirconium in the soil are governed by its speciation and the physicochemical properties of the soil matrix, including pH, texture, and organic matter content. nih.govresearchgate.net

Research indicates that zirconium precipitation reactions can occur even at low pH levels, around 2. researchgate.net In acidic conditions (pH 0.6–2.3), it can exist as mononuclear or polymeric species. researchgate.net At higher pH, mononuclear species such as [Zr(OH)₂]²⁺, [Zr(OH)₃]⁺, and Zr(OH)₄ are present. researchgate.net As a hard acid, zirconium's complexation stability with inorganic ligands follows the order: OH⁻ > F⁻ > PO₄²⁻ > ClO₄²⁻ > SO₄²⁻ > CO₂⁻ > NO₃⁻ > Cl⁻ > ClO₄⁻. researchgate.net

The strong retention of zirconium in soils is quantified by high distribution coefficients (Kd), which measure the ratio of the contaminant's concentration in the solid phase to its concentration in the solution phase. A study on two agricultural soils, one acidic (A) and one clayey calcareous (B), demonstrated Kd values ranging from 6,000 to 30,000 L/kg, indicating a rapid and strong fixation to soil constituents. researchgate.net Chemical extractions have shown that organic matter, in particular, has a high affinity for zirconium. researchgate.net While some researchers consider zirconium to be very slightly mobile, others have concluded it can be mobile under specific conditions, such as in acidic environments rich in organic compounds where weathering of even stable minerals like zircon can occur. researchgate.netird.fr

Distribution Coefficients (Kd) of Zirconium in Different Soil Types
Soil TypeDescriptionDistribution Coefficient (Kd) Range (L/kg)Reference
Soil AAcidic Agricultural Soil6,000 - 30,000 researchgate.net
Soil BClayey Calcareous Agricultural Soil6,000 - 30,000 researchgate.net

Despite its low general mobility, small amounts of zirconium can be absorbed by plants, primarily through the root system, allowing it to enter the food chain. nih.gov Once taken up, zirconium tends to accumulate predominantly in the plant's roots, with limited translocation to the aerial parts (stems and leaves). nih.govresearchgate.netwapsustainability.com Zirconium has no known essential biological function in plant metabolism. nih.gov

The chemical form of zirconium added to the soil significantly influences its uptake by plants. Soluble forms, such as zirconium acetate (B1210297) and zirconium oxychloride, are more readily available to plants than less soluble forms like zirconium hydroxide (B78521) or oxide. researchgate.net In a study involving tomato and pea plants, concentrations in the roots reached up to 57 mg Zr/kg (dry weight) when the more available forms were present in the soil. researchgate.net The study also found that transfer to the roots was more effective in acidic soil and that tomato plants absorbed more zirconium than pea plants. researchgate.net Other research has noted that zirconium contamination can lead to reduced plant biomass and photosynthetic efficiency by inducing oxidative damage. mdpi.com

Zirconium Concentration in Tomato (Lycopersicon esculentum) Roots Following Exposure to Different Zr Forms
Zirconium FormSoil TypeZr Concentration in Roots (mg/kg dry weight)Reference
Zirconium acetateAcidic Soil (A)47.5 ± 30.1 researchgate.net
Zirconium oxychlorideAcidic Soil (A)57 (approx.) researchgate.net
Zirconium hydroxideAcidic Soil (A)1.7 ± 1.6 researchgate.net
Zirconium acetateCalcareous Soil (B)8.7 ± 3.2 researchgate.net

Environmental Release and Transport of Zirconium Oxide Nanoparticles

The widespread use of engineered nanoparticles (NPs), including zirconium oxide nanoparticles (nano-ZrO₂), in industrial and consumer products has raised concerns about their release and impact on the environment. e3s-conferences.orge3s-conferences.org

Zirconium oxide nanoparticles have been detected in various environmental compartments, including soils, surface waters, wastewaters, and sewage sludge. e3s-conferences.org Their release can occur during the manufacturing, use, and disposal of nano-enabled products. researchgate.net For instance, studies on nano-enabled water treatment composites have shown that ZrO₂ nanoparticles can be released into effluents during water treatment processes. researchgate.net The amount of Zr released was found to be higher in the initial stages of treatment and was influenced by pH, with acidic and alkaline conditions promoting greater release than neutral conditions. researchgate.net The total amount of Zr released in one such study ranged from 2.62 to 140 μg/L, primarily in the form of ZrO₂ NPs. researchgate.net Dissolved zirconium concentrations in surface waters are generally very low, often less than 1 nM, due to the low solubility of zirconium hydroxide. mdpi.com However, concentrations associated with suspended particulate matter can be an order of magnitude higher. mdpi.com

Impact on Aquatic Ecosystems and Microbial Communities

The release of zirconium compounds and nanoparticles into aquatic environments can affect the structure and function of local ecosystems. mdpi.com

Studies on freshwater periphytic biofilms (communities of microorganisms attached to submerged surfaces) have shown that exposure to environmentally relevant concentrations of zirconium (e.g., 2.9 nM) can alter the community structure. mdpi.cominrs.ca This exposure can lead to an increase in the proportion of green algae and a decrease in cyanobacteria and brown algae. mdpi.cominrs.ca The micromeiofauna within these biofilms are also affected; rotifers and certain ciliates (like Aspidisca cicada) have been identified as particularly sensitive organisms. mdpi.cominrs.ca These effects can destabilize the primary trophic level of the aquatic food chain. mdpi.com Furthermore, research on zebrafish (Danio rerio) embryos demonstrated that exposure to ZrO₂ NPs at concentrations as low as 0.5-1 µg/ml can cause acute developmental toxicity, including mortality, hatching delays, and malformations. nih.gov

Zirconium oxide nanoparticles can significantly influence the enzymatic activity of microbial communities, such as those in activated sludge used for wastewater treatment. e3s-conferences.orge3s-conferences.org The impact on dehydrogenase activity (an indicator of cellular respiration) and hydrolytic activity (related to the breakdown of organic matter) can be either inhibitory or stimulatory, depending on the nanoparticle concentration, duration of contact, and particle size (nano vs. bulk). e3s-conferences.orge3s-conferences.org

One study found that after 30 minutes of exposure, nano-ZrO₂ strongly inhibited dehydrogenase activity at most concentrations, while after 24 hours, it stimulated this activity at higher concentrations (31.3–500 mg/l) and had an inhibitory effect at lower concentrations. e3s-conferences.org In contrast, hydrolytic activity was consistently stimulated by nano-ZrO₂ across all tested concentrations and time points. e3s-conferences.org The bulk form of zirconium oxide generally exhibited a lesser degree of inhibition on dehydrogenase activity and less stimulation of hydrolytic activity compared to its nano-form. e3s-conferences.org These findings suggest that the release of zirconium oxide nanoparticles could negatively affect the enzyme activity of microorganisms involved in biological wastewater treatment and potentially impact nutrient removal processes. e3s-conferences.org

Effect of Nano-ZrO₂ on Dehydrogenase Activity in Activated Sludge After 24 Hours
Nano-ZrO₂ Concentration (mg/l)Dehydrogenase Activity (μmol TF/kg d.w. s⁻¹)Effect (% Stimulation / Inhibition)Reference
500122.6+41.33% e3s-conferences.org
250114.7+32.18% e3s-conferences.org
125107.5+23.89% e3s-conferences.org
62.598.6+13.66% e3s-conferences.org
31.394.7+9.15% e3s-conferences.org
15.680.1-7.68% e3s-conferences.org
0.9756.2-35.19% e3s-conferences.org
Control (0)86.7N/A e3s-conferences.org

Influence on Biological Wastewater Treatment Processes

The introduction of zirconium compounds, such as zirconium di(acetate) oxide and its derivatives, into wastewater streams can potentially influence the performance of biological treatment processes. While specific research on this compound is limited in this context, studies on related zirconium compounds, particularly zirconium dioxide (ZrO₂) nanoparticles, provide insight into their potential ecotoxicological effects on the microbial consortia responsible for breaking down organic matter and removing nutrients in systems like activated sludge.

Research has shown that zirconium-based materials can exert toxic and genotoxic effects on bacteria integral to wastewater treatment. For instance, studies on bacteria isolated from activated sludge, such as Pseudomonas putida and Aeromonas hydrophila, have demonstrated that nano-ZrO₂ can be more detrimental than its bulk (macro) form. researchgate.netresearchgate.net The nanoparticles can induce changes in the genetic material of these bacteria, with P. putida showing greater sensitivity than A. hydrophila. researchgate.net Such effects could potentially alter the microbial community structure and function within a bioreactor, possibly leading to a decrease in treatment efficiency.

The toxicity of these compounds is concentration-dependent. For example, the half-maximal effective concentration (EC₅₀) of nano-ZrO₂ on the growth of P. putida over 16 hours was determined to be 27.2 mg/L. researchgate.net The presence of zirconium can also affect biofilm formation and the broader microbial ecosystem. Studies on freshwater periphytic biofilms, which are complex microbial communities similar to those in some wastewater treatment systems, showed that exposure to zirconium can alter the community structure. mdpi.com Specifically, it can lead to a decrease in certain organisms like rotifers while increasing the proportion of more tolerant green algae. mdpi.com This suggests that the introduction of zirconium could shift the ecological balance within a biological treatment system, potentially impacting its stability and performance.

Beyond direct toxicity, zirconium salts can also alter the chemical environment of the wastewater. Zirconium ions can react with and precipitate not only suspended solids and colloids but also a range of dissolved organic and inorganic substances. google.com This could reduce the amount of bioavailable organic matter (i.e., food) for the microorganisms in the biological treatment stage, indirectly affecting their population dynamics and metabolic activity. Conversely, activated sludge itself has been modified with zirconium to create adsorbents for pollutant removal, indicating a strong interaction between zirconium and the biological floc. researchgate.netfrontiersin.org

Table 1: Ecotoxicological Effects of Zirconium Dioxide (ZrO₂) Nanoparticles on Wastewater Bacteria

OrganismZirconium CompoundEndpointConcentrationFindingReference
Pseudomonas putidaNano-ZrO₂EC₅₀ (16-hour growth inhibition)27.2 mg/LNano-form is more toxic than the bulk oxide form. researchgate.net
Pseudomonas putidaNano-ZrO₂NOEC (No Observed Effect Concentration)0.39 mg/LDemonstrates the concentration threshold for toxic effects. researchgate.net
Pseudomonas putida & Aeromonas hydrophilaNano-ZrO₂Genotoxicity (RAPD-PCR analysis)Not specifiedCaused changes in the genetic material of the bacteria. researchgate.net
Biofilm-forming bacteriaNano-ZrO₂ResistanceNot specifiedBiofilm-forming bacteria were more resistant to nano-ZrO₂ compared to planktonic bacteria. researchgate.netresearchgate.net

Remediation Strategies Involving Zirconia-Based Materials

Zirconia (zirconium dioxide, ZrO₂) and other zirconium-based materials have emerged as highly effective and versatile materials for environmental remediation, particularly in the treatment of contaminated water and wastewater. Their utility stems from a combination of high chemical and thermal stability, favorable surface chemistry, and high adsorption capacity for a variety of pollutants. nih.gov These materials are employed in several remediation strategies, including adsorption, catalysis, and membrane filtration.

Adsorption: Zirconium-based adsorbents are widely studied for their ability to remove a broad spectrum of contaminants, including heavy metals (like lead, copper, and arsenic), anions (such as phosphate (B84403) and fluoride), and organic compounds. frontiersin.orgnih.govnih.gov The mechanism of removal often involves ligand exchange, surface complexation, and electrostatic interactions. nih.gov

Zirconium Oxides/Hydroxides: Amorphous hydrous zirconium oxide has demonstrated a high affinity for phosphate, a key nutrient causing eutrophication, with adsorption capacities reaching over 50 mg P/g under certain conditions. researchgate.net Nano-sized zirconium oxides provide a large surface area, enhancing their adsorption capabilities for various pollutants. nih.gov

Zirconium Composites: To overcome challenges like particle aggregation and to improve applicability, zirconium is often combined with other materials. Zirconium-impregnated activated carbon, biochar, and resins show enhanced removal efficiencies for contaminants. frontiersin.org For example, zirconium can be loaded onto activated sludge to create a low-cost adsorbent for phosphate removal. researchgate.netfrontiersin.org Composites with polymers or other inorganic materials like titania are also developed for targeted pollutant removal. nih.gov Zirconium metal-organic frameworks (MOFs) are another class of materials showing very high adsorption capacities for pollutants like arsenic. nih.gov

Catalysis: Zirconia-based materials are used as catalysts or photocatalysts in advanced oxidation processes (AOPs) to degrade persistent organic pollutants in wastewater. researchgate.net Their stability and catalytic activity make them suitable for breaking down complex organic molecules that are resistant to conventional biological treatment. For instance, Zr-doped clay composites have been shown to be effective photocatalysts for degrading contaminants in agro-industrial wastewater, with total organic carbon (TOC) removals reaching up to 86%. researchgate.net

Membrane Filtration: The high chemical and thermal stability of zirconia makes it an excellent material for filtration membranes used in water purification. mdpi.com Zirconia-based ceramic membranes can be used for microfiltration and ultrafiltration to effectively remove suspended solids, oils, and microorganisms from wastewater. mdpi.com These membranes are robust and can withstand harsh cleaning regimes, giving them a long operational life. They can also be coated onto other filtration media to improve resistance to fouling and enhance contaminant removal.

Table 2: Performance of Zirconia-Based Materials in Water Remediation

Material TypeTarget Pollutant(s)Remediation StrategyKey Performance FindingReference
Zirconium-modified activated sludge (Zr(IV)-AS)PhosphateAdsorptionMaximum adsorption capacity of 27.55 mg P/g. researchgate.net
Amorphous Zirconium HydroxidePhosphateAdsorptionAdsorption maxima up to 54.60 mg P/g at 60°C. researchgate.net
Titania pillared zirconium phosphateHexavalent Chromium (Cr(VI))PhotocatalysisEffectively reduces harmful Cr(VI) to the less harmful Cr(III). nih.gov
Cellulose membranes coated with α-ZrP nanoparticlesHeavy MetalsAdsorption/FiltrationHigh removal efficiency and strong interaction, preventing leaching of Zr.
Zr-doped Al-Cu-pillared clay ((Zr)Al-Cu-PILC)Organic Contaminants (TOC)Photocatalytic OxidationAchieved 86% TOC removal from agro-industrial wastewater. researchgate.net
Zirconia Ceramic MembranesOil-in-water emulsionsMicro/UltrafiltrationHigh efficiency for oil removal from wastewater, often above 95%. mdpi.com

Advanced Characterization Methodologies in Zirconium Di Acetate Oxide Research

Vibrational Spectroscopy: FTIR and Raman Spectroscopy

Vibrational spectroscopy is a cornerstone for identifying functional groups and understanding the bonding within Zirconium di(acetate) oxide.

Fourier Transform Infrared (FTIR) Spectroscopy is instrumental in identifying the coordination of acetate (B1210297) ligands to the zirconium center. The analysis of FTIR spectra reveals characteristic absorption bands. For instance, the weak band at 1750 cm⁻¹ in some zirconium acetate complexes is assigned to small amounts of acetic acid that are not involved in hydrogen bonding. researchgate.net The presence of Zr-O-Zr bonds is confirmed by bands observed at lower frequencies, such as 738 and 613 cm⁻¹. researchgate.net The broad absorption band typically seen between 3200 and 3800 cm⁻¹ is attributed to the O-H stretching vibration of water molecules adsorbed on the surface of the material, while a peak around 1632 cm⁻¹ corresponds to the –OH bending vibration of water. researchgate.net

Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
O-H Stretch (adsorbed H₂O)3200 - 3800 researchgate.net
C-H Stretch2930 researchgate.net
C=O Stretch (unbound acetic acid)1750 researchgate.net
C=O Stretch (amide groups in related complexes)1654 researchgate.net
-OH Bend (adsorbed H₂O)1632 researchgate.net
-COO⁻ asymmetric stretch~1560
-COO⁻ symmetric stretch~1450
C-N Stretch (in related complexes)1237 researchgate.net
C-O-C asymmetric stretch (in starch complexes)1016 researchgate.net
Zr-O-Zr bond613 - 738 researchgate.net

Raman Spectroscopy complements FTIR by providing information on the crystalline phases of zirconium oxides that form from precursors like this compound. The technique is highly sensitive to the crystallographic structure of zirconia (ZrO₂), allowing for the clear distinction between its monoclinic and tetragonal phases. kns.org For the tetragonal phase of ZrO₂, distinct vibrational bands are located at approximately 145, 266, 313, 458, and 646 cm⁻¹. mdpi.com In contrast, the monoclinic phase exhibits characteristic bands at 177, 188, 328, 338, 378, 475, and 612 cm⁻¹. mdpi.com As the material undergoes oxidation or thermal treatment, the evolution of these Raman peaks allows for in-situ monitoring of phase transformations. kns.org

Diffraction Techniques: X-ray Diffraction (XRD) and Electron Diffraction

Diffraction methods are essential for determining the crystal structure and phase composition of this compound and its derivatives.

X-ray Diffraction (XRD) is the primary tool for identifying the crystalline phases present in a sample. For materials derived from this compound, such as zirconia nanoparticles, XRD patterns can distinguish between monoclinic, tetragonal, and cubic structures. sid.ir For example, after calcination at 800°C, a phase transition from a pure tetragonal phase to a mixed tetragonal-monoclinic phase can be observed. researchgate.net The diffraction peaks corresponding to the tetragonal phase appear at specific 2θ angles, while the emergence of peaks at approximately 28.33° and 31.54° indicates the presence of the monoclinic phase. researchgate.net The crystallite size of nanoparticles can also be calculated from the broadening of XRD peaks using the Debye-Scherrer equation. sid.ir

ZrO₂ Crystal Phase Key 2θ Diffraction Peaks (Cu Kα) Reference
Tetragonal(101), (110), (112), (103), (211), (202), (220), (213), (310) researchgate.net
Monoclinic~28.3° (-111), ~31.5° (111) researchgate.net

Electron Diffraction is a powerful technique for studying the crystal structure of thin films and nanoscale materials. It can be used to investigate phase formation in thin layers of zirconium oxide. iaea.org Studies have shown that annealing zirconium films can lead to the crystallization of a cubic structure. iaea.org In transmission electron microscopy (TEM), selected area electron diffraction (SAED) patterns provide crystallographic information from very small regions of the sample, complementing the bulk information from XRD. researchgate.net

Microscopy Techniques: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Electron microscopy techniques are vital for visualizing the morphology, size, and microstructure of this compound and its derived materials.

Scanning Electron Microscopy (SEM) provides high-resolution images of the sample's surface topography. SEM analysis of materials prepared from zirconium precursors reveals details about particle shape, agglomeration, and porosity. utcluj.ro For instance, SEM images can show that particles are non-spherical with some degree of agglomeration. utcluj.ro Surface treatments, such as airborne particle abrasion on zirconia ceramics, result in surface irregularities that are clearly visible with SEM. researchgate.net

Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the characterization of individual nanoparticles and the internal microstructure of materials. TEM is used to determine particle size and observe the different phases within the material. researchgate.netkns.org For example, TEM analysis of zirconium oxide films can reveal a structure consisting of well-oriented columnar monoclinic grains and smaller, equiaxed tetragonal grains. researchgate.netmanchester.ac.uk The particle size determined by TEM can be compared with the crystallite size calculated from XRD data. researchgate.net

Surface Analysis Techniques: X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES)

Surface-sensitive techniques are crucial for understanding the chemical composition and electronic states at the material's surface, which are critical for applications in catalysis and coatings.

X-ray Photoelectron Spectroscopy (XPS) is used to determine the elemental composition and chemical oxidation states of the elements on the surface of a material. For zirconium-based materials, XPS spectra of the Zr 3d region show well-resolved spin-orbit components. thermofisher.com Binding energies of 182.7 and 184.9 eV correspond to the spin-orbit splitting of Zr 3d₅/₂ and Zr 3d₃/₂, respectively, confirming that zirconium is present in the +4 oxidation state. researchgate.net The absence of peaks at lower binding energies (178.7 and 181.1 eV) confirms the absence of metallic zirconium. researchgate.net The O 1s peak in the XPS spectrum provides information about the oxygen species on the surface. xpsdata.com

Element/Orbital Binding Energy (eV) Significance Reference
Zr 3d₅/₂182.6 - 183.6Zr⁴⁺ oxidation state researchgate.netxpsdata.com
Zr 3d₃/₂184.9Zr⁴⁺ oxidation state researchgate.net
O 1s530.6 - 531.6Oxide lattice oxygen xpsdata.com
C 1s285.2 - 286.2Adventitious carbon/acetate xpsdata.com

Auger Electron Spectroscopy (AES) is another surface-sensitive technique that provides elemental composition information, typically from the top 3-10 nm of a surface. carleton.edu AES is capable of detecting all elements except hydrogen and helium. carleton.edu It is particularly useful for light element analysis and can be used for sub-micron mapping of elemental distributions. carleton.edu When combined with ion sputtering, AES can generate depth profiles, revealing the chemical composition as a function of depth into the material. carleton.edu This is valuable for analyzing thin films and layered structures. researchgate.net

Thermal Analysis: Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA)

Thermal analysis techniques are employed to study the thermal stability and decomposition behavior of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA curves for zirconium-containing precursors typically show multiple weight-loss stages. An initial weight loss between 40°C and 200°C is often associated with dehydration. researchgate.net A subsequent, more significant weight loss stage, for example between 180°C and 510°C, can be attributed to dehydroxylation and the initial formation of zirconium oxide crystallites from the amorphous precursor. researchgate.net These analyses are crucial for determining the temperature required for complete conversion to zirconium oxide. smf.mx

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and a reference material as a function of temperature. DTA curves reveal exothermic and endothermic processes. For zirconium precursors, a broad exothermic peak around 400°C can be correlated with the final removal of water and the formation of tetragonal zirconia crystallites. researchgate.net Another slight exothermic peak at higher temperatures, such as 620°C, with minimal weight change in the TGA curve, may indicate the onset of the phase transformation to the monoclinic structure. researchgate.net

Temperature Range (°C) Observed Event Technique Reference
40 - 200Dehydration (water loss)TGA researchgate.net
180 - 510Dehydroxylation, start of ZrO₂ crystallizationTGA researchgate.net
~400Final water removal, formation of tetragonal ZrO₂DTA (Exotherm) researchgate.net
~620Onset of transformation to monoclinic ZrO₂DTA (Exotherm) researchgate.net

Atomic and Molecular Structure Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for investigating the local atomic environment and molecular structure of zirconium complexes in both solution and the solid state. ¹H and ¹³C NMR are used to study the organic acetate ligands, while ¹⁷O and ⁹¹Zr NMR can provide direct insight into the zirconium coordination environment. nih.gov Studies on zirconium(IV) complexes with acetate-like ligands have used ¹H, ¹³C, and ¹⁷O NMR to investigate the structures of complexes in aqueous solutions. nih.gov Solid-state (CP-MAS) ¹³C NMR spectra can indicate that the structures of complexes in solution are similar to those in the solid state. nih.gov Furthermore, ⁹¹Zr solid-state NMR spectroscopy is highly sensitive to the local structure, site symmetry, and order around the zirconium atoms, making it invaluable for characterizing zirconium-based materials. osti.gov

X-ray Absorption Fine Structure (EXAFS)

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful tool for elucidating the local atomic structure of this compound in both solution and solid states. This technique provides detailed information about the coordination number, distances to neighboring atoms, and the types of those atoms.

Research employing Zr K-edge EXAFS has been instrumental in understanding the complex coordination chemistry of zirconium in acetate solutions. Studies have shown that the introduction of acetic acid to an aqueous solution of Zr(IV) induces a significant structural transformation. uni-muenster.demonash.eduresearchgate.net Initially, zirconium exists as a tetranuclear hydrolysis species, [Zr₄(OH)₈(OH₂)₁₆]⁸⁺. monash.edu As the concentration of acetic acid increases, a rearrangement occurs, leading to the formation of a more stable hexanuclear acetate cluster, Zr₆(O)₄(OH)₄(CH₃COO)₁₂. uni-muenster.demonash.eduresearchgate.net

Crucially, EXAFS analysis confirms that the structure of this hexanuclear zirconium acetate cluster is identical in both the aqueous solution and the solid crystalline state, which can be obtained by slow evaporation of the solution. uni-muenster.demonash.eduresearchgate.net The analysis of the EXAFS spectra allows for the precise determination of interatomic distances and coordination numbers within this cluster.

The Fourier transform of the Zr K-edge EXAFS spectrum for the initial tetranuclear complex reveals distinct peaks corresponding to the backscattering atoms in the vicinity of the central zirconium atom. Fitting this data provides precise structural parameters.

Table 1: EXAFS Fit Parameters for the Tetranuclear Zr(IV) Hydrolysis Species This table is interactive. Click on the headers to sort.

Scattering Path Coordination Number (N) Interatomic Distance (R / Å) Debye-Waller Factor (σ² / Ų)
Zr-O 8.0 2.19 0.0075
Zr-Zr 3.0 3.58 0.0090

Data derived from studies on initial zirconium hydrolysis species. The error on distances is approximately ±0.02 Å and on coordination numbers is approximately ±20%. monash.edu

EXAFS studies on materials derived from zirconium precursors, such as zirconia (ZrO₂), further demonstrate the utility of this technique. It can reveal the local coordination environment around zirconium atoms, which is critical for understanding the properties of the final ceramic material. rsc.orgnih.gov The technique is sensitive to changes in the Zr-O and Zr-Zr coordination shells, providing insights into phase transformations and the degree of structural disorder. rsc.orgresearchgate.net

Nanoparticle and Colloidal System Characterization

The characterization of this compound in nanoparticle and colloidal forms is crucial for applications where particle size, distribution, and surface properties are paramount.

Dynamic Light Scattering (DLS) and Small-Angle X-ray Scattering (SAXS)

Dynamic Light Scattering (DLS) and Small-Angle X-ray Scattering (SAXS) are essential non-invasive techniques for investigating the size, structure, and evolution of particles and molecular complexes in solution.

SAXS, in particular, has been effectively used to study the structural evolution of aqueous zirconium acetate solutions over time, especially under conditions of heating or the addition of salts. researchgate.net Time-resolved SAXS experiments can monitor the transformation from initial complex species to larger polymeric chains and eventually to solid particles or gels. researchgate.net

In these systems, zirconium acetate forms linear oligomeric species that are stabilized by electrostatic repulsion. researchgate.net The growth of these polymeric chains and their subsequent aggregation into a hydrogel can be modeled in detail using SAXS data. researchgate.net For instance, the evolution of viscosity in a heated zirconium acetate solution correlates directly with the growth of clusters as measured by SAXS. researchgate.net

Table 2: SAXS Data for Zirconium Acetate Solutions This table is interactive. You can filter the data by entering values in the search boxes below the column headers.

Zr Concentration (mM) Aging Temperature (°C) Observation Reference
22 85 Chain growth and aggregation researchgate.net
87 85 Chain growth and aggregation researchgate.net
220 85 Correlation between viscosity and cluster scale researchgate.net
87 Room Temp Effect of NaCl on aggregation researchgate.net

Data synthesized from structural evolution studies of aqueous zirconium acetate. researchgate.net

Surface Area and Porosity Analysis (e.g., Nitrogen Sorption, BET)

Surface area and porosity are critical parameters for materials derived from this compound, especially in applications such as catalysis and adsorption. These properties are typically characterized using gas sorption analysis, most commonly with nitrogen gas, and the data are analyzed using the Brunauer-Emmett-Teller (BET) theory.

This compound itself is a precursor, and these analyses are performed on the resulting zirconium oxide (zirconia) after thermal treatment (calcination). The nitrogen adsorption-desorption isotherms provide information about the specific surface area, pore volume, and pore size distribution of the material. frontiersin.orgmatergenicscoatings.com

The shape of the isotherm can indicate the type of porosity (microporous, mesoporous, or macroporous). For example, a Type IV isotherm is characteristic of mesoporous materials, often exhibiting a hysteresis loop which is related to the pore shape. frontiersin.org From this data, the specific surface area is calculated using the BET equation, and the pore size distribution can be derived using methods like the Barrett-Joyner-Halenda (BJH) model. frontiersin.org Zirconia materials synthesized from various precursors can exhibit a wide range of surface areas, from tens to hundreds of m²/g, depending on the synthesis and calcination conditions. squarespace.com

Electrochemical Characterization: Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS)

Electrochemical techniques are vital for understanding the redox behavior of zirconium species and the protective properties of zirconia films derived from precursors like this compound.

Cyclic Voltammetry (CV) is used to investigate the electrochemical processes of zirconium in solution. A study using a zirconium metal working electrode in an acetonitrile (B52724) solution containing acetic acid showed that the anodic and cathodic currents are minimal in the absence of a supporting salt. The addition of an electrolyte like tetraethylammonium (B1195904) chloride (Et₄NCl) significantly increases the currents, indicating an electrochemical interaction between the acetic acid and the zirconium anode, which may involve the formation of a Zr-Cl bond as an intermediate step. The electrochemical reduction of zirconium ions, typically from Zr(IV) to metallic Zr(0), can be a complex, multi-step process, as observed in various media. monash.eduisasbharat.in

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to evaluate the corrosion protection performance of coatings. Zirconia films, which can be formed from this compound precursors, act as barrier coatings on metal substrates. EIS measures the impedance of the coating over a range of frequencies, providing quantitative data on its barrier properties, porosity, and degradation over time. ekb.egresearchgate.netresearchgate.net A high-performance barrier coating will exhibit very high impedance at low frequencies. researchgate.net By modeling the EIS data with equivalent electrical circuits, one can extract parameters such as pore resistance and coating capacitance, which relate to the coating's integrity and water uptake. uni-muenster.deresearchgate.net

Elemental Analysis: Inductively Coupled Plasma Optical Emission Spectrometry (ICP/OES)

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a highly sensitive analytical technique used for the quantitative determination of the elemental composition of this compound. It can be used to confirm the concentration of zirconium and to quantify trace elemental impurities.

For analysis, the solid this compound sample must first be brought into solution via an acid digestion procedure. Due to the refractory nature of zirconium compounds, this often requires aggressive reagents and conditions. Microwave-assisted digestion using a mixture of sulfuric acid (H₂SO₄) and ammonium (B1175870) sulfate (B86663) ((NH₄)₂SO₄) has proven effective for dissolving zirconium dioxide powders, significantly reducing the dissolution time compared to conventional open-vessel methods. researchgate.net

A major challenge in the ICP-OES analysis of zirconium-containing samples is spectral interference. researchgate.netnih.gov Zirconium has a very line-rich emission spectrum, meaning its emission lines can overlap with the analytical lines of the impurity elements being measured, leading to inaccurate results. rsc.orgresearchgate.net To overcome this, several strategies are employed:

High-resolution spectrometers: These instruments can resolve the analytical line from the interfering zirconium line.

Inter-element correction (IEC): Mathematical corrections are applied to subtract the contribution of the interfering element.

Alternative analytical lines: Choosing a different, interference-free emission line for the analyte.

Matrix matching: Preparing calibration standards in a zirconium matrix that mimics the sample.

The method's performance is validated using certified reference materials or by spike recovery experiments, with typical recoveries for trace elements in a zirconia matrix ranging from 87-112%. researchgate.net Detection limits for common impurities like Fe, Mn, Na, Si, and Ti in a high-purity zirconia matrix are typically in the low µg/g (ppm) range. researchgate.net

High-Resolution Interfacial Characterization: Scanning Kelvin Probe Force Microscopy (SKPFM) and Atom Probe Tomography (APT)

Understanding the interfacial properties of materials derived from this compound at the nanoscale is critical for applications in electronics, catalysis, and corrosion protection.

Scanning Kelvin Probe Force Microscopy (SKPFM) is a variant of atomic force microscopy (AFM) that maps the topography and the surface potential (or work function) of a material simultaneously with nanometer-scale resolution. For zirconia films, SKPFM can provide invaluable insights into electronic properties, defects, and local variations in composition. isasbharat.in For example, it can distinguish between different crystalline phases of zirconia (e.g., tetragonal and monoclinic) by mapping the differences in their Volta potentials. isasbharat.in This is significant because the electronic structure impacts the catalytic activity and corrosion resistance at the metal/oxide interface. isasbharat.in The technique is sensitive enough to detect heterogeneities such as secondary-phase precipitates or variations in oxygen stoichiometry. isasbharat.in

Atom Probe Tomography (APT) provides the ultimate in spatial resolution, offering 3D chemical and isotopic mapping at the near-atomic scale. The technique involves the field evaporation of individual atoms from the surface of a needle-shaped specimen, which are then identified by time-of-flight mass spectrometry. APT is exceptionally well-suited for detailed investigations of zirconium-based materials.

APT has been used to:

Characterize the distribution of alloying elements in zirconium alloys and their oxides with sub-nanometer resolution.

Study the segregation of impurities and alloying elements to grain boundaries and interfaces.

Analyze the composition of nanometer-scale clusters and precipitates. ekb.eg

Determine the isotopic composition of elements within a material, which is useful for studying diffusion and fractionation mechanisms.

In the context of oxides formed from zirconium precursors, APT can reveal the precise elemental distribution at the metal-oxide interface, providing unprecedented detail on the initial stages of oxidation and the incorporation of trace elements.

Theoretical and Computational Investigations of Zirconium Di Acetate Oxide Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of computational materials science, enabling the accurate study of the electronic properties and energetics of molecules and materials. For zirconium di(acetate) oxide and related systems, DFT has been employed to understand bonding, surface interactions, and the properties of resulting zirconia structures.

Electronic Structure and Bonding Analysis

DFT calculations are used to analyze the nature of the chemical bonds within zirconium-oxo-carboxylate clusters. These studies reveal detailed information about bond lengths, bond angles, and the distribution of electron density, which dictates the compound's structure and stability.

Quantum mechanical calculations show that in zirconium-carboxylate clusters, the Zr–O bonds involving oxide ions are the shortest and strongest, with typical distances in the range of 2.00–2.14 Å. nih.gov Bonds between zirconium and the oxygen atoms of the acetate (B1210297) (carboxylate) groups are slightly longer, falling between 2.16 and 2.28 Å. nih.gov The distance between adjacent zirconium atoms within these polynuclear clusters is calculated to be in the range of 3.47–3.54 Å. nih.gov

DFT studies on various ligand binding modes have shown that the Zr-O bond length is influenced by the coordination environment. For instance, a chelating acetate ligand results in a Zr-O bond distance of 2.32 Å, whereas a bridging acetate ligand forms a stronger, shorter bond of 2.20 Å. rsc.org The electronic structure of zirconia (ZrO₂), the product of calcining this compound, has also been extensively studied. The valence band of ZrO₂ is composed primarily of O2p and Zr4d states. researchgate.net DFT calculations predict band gaps for the different polymorphs of zirconia, with computed values for monoclinic, tetragonal, and cubic phases being 3.6 eV, 3.8 eV, and 3.3 eV, respectively, using the PBE-PAW method. acs.org

Surface Adsorption and Reaction Energetics

The interaction of acetate ligands with zirconia surfaces and within zirconium-oxo clusters is critical for understanding ligand exchange reactions and the formation of materials. DFT calculations provide insights into the thermodynamics and kinetics of these processes by determining adsorption and reaction energies.

Studies on ligand exchange on zirconium oxo clusters show that replacing a carboxylate with a phosphinate or phosphonate (B1237965) is thermodynamically favorable. rsc.org The binding energy of ligands is highly dependent on their coordination mode (e.g., bridging vs. chelating). rsc.orgrsc.org For instance, the dissociation energy of a chelating methacrylate (B99206) ligand on a Zr₆ cluster was calculated to be lower than that of a bridging one, indicating differential reactivity.

DFT has also been used to model the reaction mechanisms for Atomic Layer Deposition (ALD) of zirconia from precursors containing organic ligands. These calculations reveal that the release of amino ligands during the chemisorption of a zirconium precursor has low activation energies, making the process favorable. nih.gov In contrast, the abstraction of a hydrogen atom from a ligand can be an energy-intensive step, limiting certain reaction rates. acs.org Computational studies of oxidized zirconium-oxo species have been performed to understand their electronic structure and reactivity, explaining observed H-atom abstraction processes. nih.gov

Modeling of Structural and Electronic Properties of Zirconia Polymorphs

This compound is a precursor for zirconia (ZrO₂), which exists in several crystalline forms (polymorphs), primarily monoclinic, tetragonal, and cubic. acs.org The type of precursor can influence which polymorph is formed upon annealing. nih.gov DFT is a crucial tool for predicting the structural, electronic, and mechanical properties of these polymorphs and understanding their relative stabilities. nih.gov

Comprehensive DFT studies have been conducted to identify the best computational approach for describing all three ambient pressure polymorphs of ZrO₂. researchgate.net These studies compare various functionals (e.g., PBE, PBEsol, RPBE) and corrections (e.g., DFT+U). researchgate.net It has been found that hybrid functionals like PBE0 and B3LYP provide an excellent description of the structural parameters. nih.govresearchgate.net The correct ground state (monoclinic) and the relative stability of the phases can be accurately predicted, especially when thermal contributions are considered. nih.govaps.org DFT calculations have successfully reproduced the lattice parameters and transition enthalpies between the polymorphs in good agreement with experimental data. aps.org Furthermore, these models can predict the properties of various low-index surfaces of each polymorph, determining their relative surface energies and atomic relaxations. nih.gov The cubic (111) surface is generally found to be the most stable. nih.gov

Simulation of Vibrational Frequencies

Theoretical simulation of vibrational frequencies using DFT allows for the interpretation and assignment of experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of this compound systems, specific spectral features can be attributed to the stretching and bending of particular bonds.

For monoclinic zirconia, DFT calculations have been used to assign the atomic vibrations responsible for each Raman frequency mode. researchgate.netacs.org By using isotopic substitution in the calculations (e.g., ¹⁸O for ¹⁶O), modes can be definitively assigned to either Zr or O atom movements, or a mixture of both. researchgate.netacs.org For example, out of 18 expected Raman active modes, DFT has helped assign seven modes to the Zr atom and ten to the O atom. researchgate.net

Calculations on zirconium-oxo-carboxylate clusters have assessed the accuracy of different functionals and basis sets for predicting vibrational modes. researchgate.net Hybrid functionals are often best for reproducing bond distances, while GGA functionals can better describe IR frequencies. researchgate.net Such studies provide detailed assignments for key vibrations, such as the C=O stretching and the asymmetric/symmetric carboxylate stretching modes of the acetate ligands, as well as the Zr-O bond vibrations.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are used to study the time-dependent behavior of molecular systems, providing insights into dynamic processes, conformational changes, and phase transitions.

MD simulations have been applied to investigate the diffusion of oxygen ions in yttria-stabilized zirconia (YSZ), a material often derived from zirconium precursors. utwente.nl These simulations show that oxygen ions migrate via a discrete hopping mechanism. utwente.nl The technique has also been used to compute the melting points of the tetragonal and cubic phases of zirconia. researchgate.net

For zirconium-carboxylate systems, MD simulations can reveal the dynamics of the organic ligands on the cluster surface. nih.govresearchgate.net These simulations show how ligands exchange positions and how the cluster's symmetry can change with temperature. nih.gov Furthermore, MD simulations, particularly those using free energy calculations, can elucidate the coordination chemistry of zirconium ions with chelating ligands in solution, revealing how solvent molecules and thermal fluctuations affect the stability and structure of the complex. nih.gov Such simulations have shown that for some complexes, the zirconium ion can remain partially exposed to the solvent, which has implications for its stability. nih.gov A hybrid approach combining MD with big data analysis has also been used to screen for materials, like ZrO₂, that can enhance the thermal stability of other structures. pnas.org

Ab Initio and Hybrid Computational Approaches

Ab initio (or "first-principles") methods, which include DFT and higher-level quantum mechanical calculations, are based on fundamental physical constants without empirical parameters. Hybrid computational approaches often combine the accuracy of quantum mechanics (QM) for a reactive core with the efficiency of molecular mechanics (MM) for the larger environment (QM/MM).

Ab initio molecular dynamics, for example, has been used to study the trajectory of ligand rearrangement on zirconium-oxo clusters. nih.gov This method revealed that the conversion of chelating ligands to bridging positions involves a concerted motion and the intermediate formation of hydrogen bonds, which lowers the energy barrier for the process. nih.gov

Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT functional (e.g., B3LYP, PBE0), are a key tool in this category. They have proven essential for accurately modeling the structural and electronic properties of zirconia polymorphs and their surfaces. nih.gov Studies have shown that hybrid functionals often provide the best performance for calculating bond lengths and lattice parameters of zirconium clusters and oxides when compared to experimental values. researchgate.netacs.orgresearchgate.net These higher-level methods are crucial for obtaining a reliable and accurate computational protocol for investigating complex zirconium oxide systems. nih.gov

Compound Glossary

Kinetic Modeling of Precursor Conversion and Crystallization Processes

The transformation of this compound and related acetate-containing precursors into zirconium oxide (zirconia, ZrO₂) is a complex process involving hydrolysis, condensation, and crystallization. Kinetic modeling of these stages is crucial for controlling the properties of the final zirconia material, such as particle size, phase composition, and surface area.

The initial steps in solution-based synthesis routes involve hydrolysis and condensation. Zirconium precursors, including those modified by acetate, are known to undergo rapid hydrolysis and condensation reactions. tennessee.eduresearchgate.net These reactions are fundamental to the sol-gel process, as they lead to the formation of zirconium hydroxide (B78521) and oxo-hydroxide species, which are the intermediates for zirconia. tennessee.eduguidechem.com The kinetics of these reactions are typically fast, often occurring within seconds, which necessitates rapid mixing techniques for accurate study. tennessee.edu In systems where water is produced in-situ, for example, through an esterification reaction between acetic acid and an alcohol solvent, the competition between the esterification rate and the hydrolysis/condensation rate dictates the final product, which can range from crystalline clusters to gels or precipitates. researchgate.net

Computational Fluid Dynamics (CFD) coupled with Population Balance Models (PBM) has been employed to simulate the continuous hydrothermal synthesis of zirconia nanoparticles. mdpi.com These models account for the hydro- and thermodynamic conditions within the reactor to predict parameters like reaction rates. In such simulations, the formation of zirconia is often simplified into a two-step process: a rapid hydrolysis step to form zirconium hydroxide, followed by a slower dehydration step to yield zirconia. mdpi.com Simulations have calculated reaction rates for the formation of zirconium hydroxide to be in the order of 2 kmol/m³·s under specific supercritical conditions, demonstrating the high speed of the initial precursor conversion. mdpi.com

The subsequent crystallization of the amorphous zirconia precursor is a critical step that determines the final phase of the material (monoclinic, tetragonal, or cubic). When zirconium (IV) acetate is used as a precursor in sol-gel synthesis, the tetragonal phase of zirconia (t-ZrO₂) can be detected after annealing at temperatures as low as 500 °C. mdpi.comnih.gov The kinetics of this solid-state transformation from an amorphous to a crystalline phase can be analyzed using models like the Mehl-Avrami-Johnson (MAJ) formalism, often referred to as the Avrami equation. arxiv.orgwikipedia.org This model describes the fraction of transformed material over time based on nucleation and growth mechanisms. wikipedia.org The activation energy for the growth of nanocrystalline tetragonal zirconia has been calculated to be approximately 13.7 kJ/mol. jmst.orgresearchgate.net

The table below summarizes key kinetic and process parameters related to the conversion of zirconium precursors and the crystallization of zirconia.

ParameterValueContext/MethodReference
Activation Energy (t-ZrO₂ Nanocrystallite Growth)13,715 J/molCalculated for nanocrystallite growth during calcination. jmst.orgresearchgate.net
Activation Energy (m-ZrO₂ Nanocrystallite Growth)27,333 J/molCalculated for nanocrystallite growth during calcination. jmst.orgresearchgate.net
Zirconia Crystallization Temperature (from Acetate Precursor)~500 °CInitial detection of t-ZrO₂ phase via sol-gel method. mdpi.comnih.gov
Simulated Reaction Rate (Hydroxide Formation)~2 kmol/m³·sCFD-PBM simulation of continuous hydrothermal synthesis. mdpi.com

Computational Design of Zirconium-Based Catalysts and Materials

Computational modeling, particularly using first-principles calculations based on Density Functional Theory (DFT), has become an indispensable tool for the rational design of zirconium-based catalysts and materials. These theoretical methods provide fundamental insights into structural, electronic, and catalytic properties, guiding experimental efforts to synthesize materials with tailored functionalities.

First-principles calculations have been extensively used to study the surfaces of zirconia (ZrO₂), the primary material derived from this compound. aps.org These studies predict surface energies and atomic relaxations for various crystal faces, identifying the most stable surfaces, such as the tetragonal (111) and monoclinic (111) faces. aps.org Understanding surface stability is critical for catalysis, as the most stable facets are often the most prevalently exposed in nanoparticles. DFT calculations are also employed to investigate the nature of defects, such as oxygen vacancies, and their formation energies. mdpi.com For instance, the formation energy of an oxygen vacancy in zirconium monoxide has been calculated to be 5.31 eV. mdpi.com Such vacancies are often crucial for catalytic activity, serving as active sites for reactant adsorption and activation. mdpi.com

The computational design of catalysts extends to screening potential materials for specific reactions. By calculating reaction pathways and energy barriers, researchers can predict catalytic activity and selectivity. For example, systematic first-principles simulations have been used to investigate the CO₂ reduction reaction on zirconium-based single-atom catalysts anchored on graphitic carbon nitride. tennessee.eduresearchgate.net These studies predicted that a Zr single-atom catalyst could effectively convert CO₂ to products like formic acid and methanol (B129727) with low onset potentials of -0.23 V and -0.89 V, respectively. tennessee.eduresearchgate.net Similarly, DFT has been used to screen a wide range of transition metals supported on Zr-based metal-organic frameworks (MOFs) like NU-1000 for ethylene (B1197577) dimerization, identifying promising candidates such as Cr(II) and Pd(II). guidechem.comnih.gov

Molecular Dynamics (MD) simulations offer another powerful computational approach, allowing for the study of the dynamic behavior of atoms and molecules. MD is used to simulate the growth of ZrO₂ thin films and nanoparticles, providing insights into how process parameters like the kinetic energy of depositing atoms influence film densification and crystal nucleation. researchgate.net Furthermore, machine learning force fields, trained on DFT data, are being developed to perform large-scale and long-time MD simulations, enabling the prediction of complex thermodynamic properties and phase transitions in zirconia with high accuracy. youtube.com

The following table presents a selection of data obtained from computational investigations into zirconium-based materials.

Computed PropertyValue/FindingSystemComputational MethodReference
Oxygen Vacancy Formation Energy5.31 eVZirconium Monoxide (ZrO)First-Principles Calculations mdpi.com
Predicted Onset Potential (CO₂ to HCOOH)-0.23 VZr Single-Atom Catalyst on C₂NFirst-Principles Simulations tennessee.eduresearchgate.net
Predicted Onset Potential (CO₂ to CH₃OH)-0.89 VZr Single-Atom Catalyst on C₂NFirst-Principles Simulations tennessee.eduresearchgate.net
Bulk Modulus36.6 GPaZr-MOF (UiO-66)Density Functional Theory aps.org
Formation Enthalpy-40 to -90 kJ/molUiO series Zr-MOFsDensity Functional Theory aps.org
Zr-O Bond Length (Surface Adsorption)2.15 ÅH₂O on monoclinic ZrO₂ (111)First-Principles MD nih.gov

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways and Process Intensification

Future research will critically focus on developing more efficient, sustainable, and controlled synthetic routes for Zirconium di(acetate) oxide and its subsequent conversion to zirconia (ZrO2) nanomaterials. While traditional batch syntheses have been foundational, the drive for greener and more economical production necessitates a shift towards innovative methodologies.

Key research thrusts include:

Microwave-Assisted Synthesis: This technique offers rapid, uniform heating, which can significantly reduce reaction times and energy consumption compared to conventional methods. rsc.orgnih.gov Future work will aim to optimize microwave parameters to precisely control the particle size, crystal phase, and morphology of ZrO2 derived from acetate (B1210297) precursors. rsc.orgnih.gov For instance, a low-temperature (80 °C) microwave approach has already demonstrated the ability to produce combined monoclinic and tetragonal ZrO2 nanoparticles smaller than 10 nm. rsc.org

Flow Chemistry and Microreactors: Continuous flow synthesis provides superior control over reaction parameters, leading to higher reproducibility and scalability. Research will explore the use of microreactors for the controlled hydrolysis and condensation of zirconium acetate solutions, enabling fine-tuning of nanoparticle properties in real-time. mdpi.com

Process Intensification (PI): Strategies like reactive distillation and reactive chromatography will be investigated to combine synthesis, purification, and formulation steps into a single, continuous process. mdpi.comnih.gov This approach, which has proven effective for processes like ethyl acetate production, could drastically reduce equipment size, waste generation, and operational costs in producing zirconium-based materials. mdpi.com

These advanced synthetic strategies aim to move beyond laboratory-scale production towards scalable, industrially viable processes that are both cost-effective and environmentally benign.

Advanced Functionalization and Hybrid Material Development

A significant frontier in this compound research is its use as a building block for sophisticated functional and hybrid materials. The ability to modify the material at the molecular level allows for the creation of composites with tailored properties for specific, high-value applications.

Future research will concentrate on:

In-Situ Functionalization: Developing methods to introduce functional organic or inorganic moieties during the sol-gel synthesis process. This could involve modifying the zirconium acetate precursor itself or adding functional co-precursors to the reaction mixture. This approach is crucial for creating materials with enhanced interfacial compatibility and stability.

Organic-Inorganic Hybrids: Expanding the library of hybrid materials by combining zirconium oxide networks with a wider range of polymers. Research has shown the feasibility of creating poly(epsilon-caprolactone)/zirconium oxide and zirconium-methacrylate oxocluster hybrids. researchgate.netresearchgate.net Future work will explore other polymers to create materials with unique combinations of mechanical strength, biocompatibility, and optical properties for applications like LED encapsulants or tissue engineering scaffolds. researchgate.netresearchgate.net

Surface Modification for Targeted Applications: Post-synthesis surface functionalization will remain a key area. Techniques such as grafting specific molecules onto the surface of zirconia nanoparticles can impart desired functionalities. For example, modifying nano-ZrO2 with thioctic acid has been shown to create effective adsorbents for recovering precious metals like palladium and gold from industrial wastewater. researchgate.net Similarly, functionalizing zirconia scaffolds with poly(lactic-co-glycolic acid) (PLGA) allows for the controlled delivery of growth factors in bone regeneration applications. nih.gov

The development of these advanced materials hinges on the versatility of zirconium acetate as a water-soluble and highly reactive precursor in sol-gel chemistry. sigmaaldrich.com

Deeper Understanding of Structure-Property-Performance Relationships

A fundamental challenge and a critical area for future research is establishing clear and predictive relationships between the synthesis conditions of this compound, the resulting material's structure, and its ultimate performance in a given application. This involves a multi-scale approach, from the molecular structure of the precursor in solution to the final device's operational efficacy.

Key areas for investigation include:

Precursor Speciation: The structure of zirconium species in acetate solutions is complex, involving oligomeric chains and clusters. hzdr.de Future studies will employ advanced spectroscopic and scattering techniques to understand how factors like pH, concentration, and temperature influence the structure of these precursor species and how this, in turn, dictates the nucleation and growth of the final oxide material.

Control of Crystallinity and Defects: The properties of zirconia are highly dependent on its crystalline phase (monoclinic, tetragonal, or cubic) and the presence of surface defects like oxygen vacancies. Research will focus on precisely controlling these features by manipulating the decomposition of the acetate precursor. For instance, the morphology of yttria-stabilized zirconia (Y-ZrO2) has been shown to influence the chemical state of supported palladium catalysts, thereby affecting their activity in methane (B114726) oxidation. mdpi.com

Correlating Promoter Effects: The addition of promoters like ZnO or NiO to zirconia-based catalysts can significantly alter their surface acidity and the distribution of active sites. mdpi.com Systematic studies are needed to create a predictive framework that links the choice of promoter and synthesis method to the catalyst's surface properties and its performance in reactions such as CO2 hydrogenation. mdpi.com

A deeper understanding in this area will enable the rational design of materials with optimized properties, moving from trial-and-error approaches to a more predictive science.

Tailoring this compound for Specific Catalytic Transformations

Zirconium-based materials are versatile catalysts and supports, valued for their thermal stability and tunable acidic and redox properties. zircomet.com Future research will focus on leveraging this compound to create highly specialized catalysts designed for specific chemical transformations, enhancing selectivity and efficiency.

Promising research directions are:

Lewis Acid Catalysis: Zirconium compounds function as effective Lewis acid catalysts. bdmaee.netbdmaee.net Research will explore the use of zirconia derived from acetate precursors to catalyze important organic reactions like esterification, transesterification (crucial for biodiesel production), and epoxidation. bdmaee.netbdmaee.net For example, zirconium octoate has demonstrated high conversion rates in the esterification of oleic acid and the production of fatty acid methyl esters from waste cooking oil. bdmaee.net

Heterogenized Homogeneous Catalysts: Developing methods to immobilize catalytically active metal complexes onto zirconia supports derived from zirconium acetate. This combines the high activity and selectivity of homogeneous catalysts with the ease of separation and reusability of heterogeneous systems.

Catalyst Design for Environmental Applications: Tailoring the properties of zirconia supports to enhance the performance of catalysts used in environmental protection, such as automotive catalytic converters and systems for the decomposition of pollutants like hydrogen peroxide. wundermold.comresearchgate.net The ability of zirconia to store and release oxygen is a key property that can be optimized by controlling its synthesis from acetate precursors. wundermold.com

The table below summarizes the performance of various zirconium-based catalysts in different transformations, highlighting the potential for tailored design.

Catalytic TransformationCatalyst SystemFeedstock / ReactantsTemperature (°C)Time (h)Conversion/Yield (%)Source(s)
EsterificationZirconium OctoateOleic Acid + Ethanol120492 bdmaee.net
TransesterificationZirconium OctoateWaste Cooking Oil + Methanol (B129727)70695 bdmaee.net
EpoxidationZirconium Octoate / SiO₂Styrene + H₂O₂--89 bdmaee.net
EsterificationSulfated ZirconiaAcetic Acid + n-propanol60-80-- researchgate.net

Table 1: Performance of Zirconium-Based Catalysts in Various Organic Transformations.

Innovations in Biomedical Device Development and Nanomedicine

The excellent biocompatibility, high mechanical strength, and chemical stability of zirconia make it a prime material for biomedical applications. mdpi.com this compound, as a non-toxic and water-soluble precursor, is an ideal starting point for fabricating advanced biomedical devices and nanomedicines. researchgate.netsigmaaldrich.com

Future innovations are expected in:

Tissue Engineering Scaffolds: Zirconia-based materials are being developed for bone tissue engineering. mdpi.com Future work will focus on using techniques like 3D printing with zirconia slips to create patient-specific porous scaffolds with interconnected pore networks that promote cell infiltration and tissue regeneration. zircon-association.orgeadt.de Functionalizing these scaffolds with bioactive molecules delivered via PLGA microspheres is another promising avenue. nih.gov

Drug Delivery Systems: Zirconia nanoparticles (NPs) synthesized from acetate precursors can be engineered as carriers for targeted drug delivery. sigmaaldrich.commdpi.com Research will aim to functionalize the surface of these NPs to target specific cells or tissues, enabling the controlled release of therapeutics for treating diseases like cancer. sigmaaldrich.commdpi.comnih.gov

Advanced Dental and Orthopedic Implants: While zirconia is already used in dentistry, future research will focus on developing next-generation implants with improved fracture resistance, aesthetics, and osseointegration. mdpi.comsrce.hr This includes creating functionally graded materials where the surface properties are optimized for biocompatibility while the bulk retains high mechanical strength.

The versatility of zirconium acetate in forming biocompatible hydrogels and ceramics positions it as a key enabler for next-generation medical technologies. sigmaaldrich.com

Addressing Environmental Impact and Sustainability Challenges

Sustainability is a central theme guiding future research on this compound. The focus is twofold: minimizing the environmental footprint of material production and leveraging the unique properties of zirconia for environmental remediation and green technologies.

Key research areas include:

Green Synthesis Protocols: Developing synthesis methods for this compound and its derivatives that use greener solvents (like water), operate at lower temperatures, and generate minimal waste, aligning with the principles of green chemistry. wundermold.com The eco-friendly profile of zirconium acetate solution is an excellent starting point. sigmaaldrich.com

Life Cycle Assessment (LCA): Conducting comprehensive LCAs for zirconia production from acetate precursors. Studies have already shown that using zircon as a whitener in ceramic tiles has a significantly lower environmental impact (e.g., 16% lower Global Warming Potential) compared to alternatives. zircon-association.org Similar assessments will guide the development of more sustainable manufacturing processes.

Applications in Green Technology: Expanding the use of zirconia in technologies that promote environmental sustainability. This includes its role in solid oxide fuel cells for clean energy generation, as a durable component in thermal barrier coatings to improve engine efficiency, and as a key material in oxygen sensors for emission control. mdpi.comzircon-association.orgzirconiumworld.com Furthermore, using zirconia-based ceramic sealants can dramatically increase the lifespan of concrete and steel infrastructure, reducing the significant greenhouse gas emissions associated with their replacement. zirconiainc.com

The inherent durability and chemical resistance of zirconia contribute to its sustainability by extending the lifetime of products and reducing the need for replacements. wundermold.com

Integration of Machine Learning and AI in this compound Research

The complexity of materials synthesis and the vast parameter space for optimization make research in this area ripe for the integration of artificial intelligence (AI) and machine learning (ML). These computational tools can accelerate the discovery and development of new zirconium-based materials. arxiv.org

Future applications of AI and ML will likely include:

Predictive Modeling: Developing ML models to predict the properties of zirconia materials based on precursor chemistry and synthesis parameters. srce.hrelsevierpure.com For example, machine learning has been successfully used to predict the HOMO-LUMO gaps of zirconocene (B1252598) catalysts and the viscosity of binder formulations for 3D printing zirconia ceramics. nih.govresearchgate.net

Accelerated Discovery of New Materials: Using AI algorithms to screen vast virtual libraries of potential functionalized zirconia hybrids for desired properties, such as catalytic activity or drug-binding affinity. This can significantly reduce the experimental effort required to identify promising new materials.

Process Optimization and Control: Implementing AI-driven control systems for advanced synthesis methods like flow chemistry. These systems can analyze data from in-line sensors in real-time to adjust reaction conditions, ensuring consistent product quality and optimizing yield. nih.gov

By integrating AI and ML into the research workflow, scientists can more efficiently navigate the complex relationships between synthesis, structure, and performance, paving the way for the rapid development of next-generation materials based on this compound.

Q & A

Basic: What are the common synthesis routes for zirconium di(acetate) oxide, and how do reaction parameters influence product purity?

This compound is typically synthesized via sol-gel or hydrothermal methods using zirconium precursors (e.g., zirconium oxychloride, ZrOCl₂·8H₂O) and acetate sources (e.g., acetic acid or sodium acetate). Key parameters include:

  • pH control : Adjusting pH with NaOH or NH₃·H₂O ensures optimal ligand coordination and prevents premature hydrolysis .
  • Temperature : Higher temperatures (>80°C) accelerate hydrolysis but may introduce impurities if not tightly controlled .
  • Precursor concentration : Lower concentrations (<0.5 M) yield smaller particle sizes but require longer aging times .
  • Aging duration : Extended aging (12–24 hours) improves crystallinity but risks acetate ligand degradation .

Basic: Which spectroscopic and microscopic techniques are critical for characterizing this compound’s structural properties?

  • X-ray diffraction (XRD) : Identifies crystalline phases (e.g., monoclinic vs. tetragonal ZrO₂) and detects residual unreacted precursors .
  • Fourier-transform infrared spectroscopy (FTIR) : Confirms acetate ligand bonding via carboxylate stretching bands (1540–1650 cm⁻¹) and Zr–O vibrations (400–600 cm⁻¹) .
  • Scanning electron microscopy (SEM) : Reveals surface morphology and particle aggregation; critical for assessing homogeneity .
  • Thermogravimetric analysis (TGA) : Quantifies organic ligand content and thermal stability up to 1000°C .

Advanced: How can researchers resolve contradictions in reported thermal decomposition profiles of this compound?

Discrepancies in thermal stability data often arise from:

  • Synthesis route variations : Hydrothermal vs. sol-gel methods yield differing ligand coordination strengths .
  • Impurity levels : Residual chloride ions (from ZrOCl₂ precursors) lower decomposition onset temperatures by 50–100°C .
  • Analytical conditions : Heating rates >10°C/min in TGA may obscure intermediate phase transitions .
    Recommendation : Standardize synthesis protocols and use coupled TGA-DSC (differential scanning calorimetry) to capture subtle thermal events .

Advanced: What experimental approaches are recommended to evaluate the material’s stability in biomedical applications?

  • Simulated physiological testing : Immerse samples in 0.9% NaCl or phosphate-buffered saline (PBS) at 37°C for 7–30 days. Monitor ion leaching (Zr⁴⁺, acetate) via ICP-MS .
  • Surface roughness analysis : Use atomic force microscopy (AFM) to detect corrosion-induced pitting, which correlates with biofilm adhesion risks .
  • Accelerated aging : Expose samples to oxidative environments (H₂O₂ solutions) to simulate long-term degradation .

Basic: What are the key considerations for ensuring reproducibility in this compound synthesis?

  • Precursor purity : Use ≥99% ZrOCl₂·8H₂O to minimize chloride contamination .
  • Stoichiometric ratios : Maintain a 1:2 molar ratio of Zr⁴⁺ to acetate ligands to prevent incomplete coordination .
  • Drying protocols : Lyophilization preserves nanostructure integrity better than oven drying .

Advanced: How to optimize the ligand-to-metal ratio during synthesis to enhance catalytic activity?

  • Design of experiments (DOE) : Vary Zr:acetate ratios (1:1 to 1:4) and characterize catalytic performance in model reactions (e.g., ester hydrolysis) .
  • Surface area analysis : Use BET isotherms to correlate ligand density with active site availability .
  • X-ray photoelectron spectroscopy (XPS) : Quantify surface Zr⁴⁺/Zr³⁺ ratios, which influence redox activity .

Advanced: How do competing coordination ligands (e.g., acetylacetonate vs. acetate) affect zirconium oxide’s electronic properties?

  • Ligand field strength : Acetate (weaker field ligand) results in higher bandgap energies (5.0–5.5 eV) compared to acetylacetonate (4.2–4.5 eV) .
  • Electrochemical impedance spectroscopy (EIS) : Reveals ligand-dependent charge transfer resistance in thin-film applications .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

  • Ventilation : Use fume hoods to avoid inhalation of fine powders (particle size <10 μm) .
  • PPE : Nitrile gloves and safety goggles mitigate skin/eye irritation risks (LD₅₀ >8800 mg/kg in rats) .
  • Waste disposal : Neutralize acidic byproducts (pH 5.6–6.2) before aqueous disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.